(2R,3S)-2-methylmorpholine-3-carboxylic acid
Description
Propriétés
IUPAC Name |
(2R,3S)-2-methylmorpholine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-4-5(6(8)9)7-2-3-10-4/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVXLBDGIPTBCP-UHNVWZDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NCCO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](NCCO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672543 | |
| Record name | (2R,3S)-2-Methylmorpholine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1212252-84-0 | |
| Record name | (2R,3S)-2-Methylmorpholine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to (2R,3S)-2-methylmorpholine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(2R,3S)-2-methylmorpholine-3-carboxylic acid, with CAS number 1808578-40-6 for its hydrochloride salt, represents a chiral heterocyclic building block of significant interest in medicinal chemistry. The morpholine scaffold is a privileged structure in drug discovery, known for imparting favorable physicochemical properties such as improved aqueous solubility, metabolic stability, and potential for enhanced blood-brain barrier permeability.[1][2] This technical guide provides a comprehensive overview of this specific diastereomer, including its chemical identity, a proposed synthetic pathway based on established methodologies, detailed analytical characterization techniques, and its potential applications as a scaffold in the development of novel therapeutics. While specific experimental data for this exact molecule is not extensively available in the public domain, this guide offers a robust framework for its synthesis and utilization based on analogous structures and well-established chemical principles.
Introduction: The Significance of the Chiral Morpholine Scaffold
The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. Its presence in a molecule can significantly influence its pharmacological profile. Notably, the morpholine moiety is found in a number of approved drugs, where it often serves to optimize pharmacokinetic properties.[2][3] The introduction of stereocenters, as in (2R,3S)-2-methylmorpholine-3-carboxylic acid, provides a three-dimensional architecture that can be crucial for specific and high-affinity interactions with biological targets. The trans configuration of the methyl and carboxylic acid groups at the C2 and C3 positions, respectively, creates a defined spatial arrangement of substituents that can be exploited in rational drug design.
Physicochemical and Structural Information
While detailed experimental data for the free acid is scarce, information for the hydrochloride salt is available from commercial suppliers.
| Property | Value | Source |
| Compound Name | (2R,3S)-2-methylmorpholine-3-carboxylic acid hydrochloride | [4] |
| Synonyms | trans-2-Methylmorpholine-3-carboxylic acid hydrochloride | [4] |
| CAS Number | 1808578-40-6 | [4] |
| Molecular Formula | C₆H₁₂ClNO₃ | [4] |
| Molecular Weight | 181.62 g/mol | [4] |
| InChI Key | RHSLKJXCSUYWPS-JBUOLDKXSA-N | [4] |
For the free acid, (2R,3S)-2-methylmorpholine-3-carboxylic acid, the following properties can be inferred:
| Property | Estimated Value |
| Molecular Formula | C₆H₁₁NO₃ |
| Molecular Weight | 145.16 g/mol |
| Appearance | Likely a white to off-white solid |
Proposed Synthetic Route
A plausible and efficient synthesis of (2R,3S)-2-methylmorpholine-3-carboxylic acid can be envisioned starting from a readily available chiral precursor, such as L-threonine methyl ester. This proposed route leverages well-established transformations in organic synthesis.
Caption: Proposed synthetic workflow for (2R,3S)-2-methylmorpholine-3-carboxylic acid.
Detailed Experimental Protocol (Proposed)
Step 1: N-Protection of L-Threonine methyl ester
-
To a solution of L-threonine methyl ester hydrochloride (1.0 equiv.) in dichloromethane (DCM, 0.5 M), add triethylamine (2.2 equiv.) at 0 °C.
-
Stir the mixture for 15 minutes, then add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford N-Boc-L-threonine methyl ester.
Step 2: O-Alkylation
-
To a solution of N-Boc-L-threonine methyl ester (1.0 equiv.) in anhydrous tetrahydrofuran (THF, 0.5 M) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 equiv.) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then add ethylene carbonate (1.5 equiv.).
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Step 3: Intramolecular Cyclization (Mitsunobu Reaction)
-
To a solution of the O-alkylated product (1.0 equiv.) and triphenylphosphine (PPh₃, 1.5 equiv.) in anhydrous THF (0.2 M) at 0 °C, add diethyl azodicarboxylate (DEAD, 1.5 equiv.) dropwise.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the formation of the cyclized product by TLC or LC-MS.
-
Concentrate the reaction mixture and purify by flash column chromatography to yield N-Boc-(2R,3S)-2-methylmorpholine-3-carboxylic acid methyl ester.
Step 4: Deprotection and Saponification
-
Dissolve the N-Boc protected ester (1.0 equiv.) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA, 0.2 M) and stir at room temperature for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the resulting crude amine salt in a mixture of THF and water (2:1, 0.2 M).
-
Add lithium hydroxide (LiOH, 3.0 equiv.) and stir at room temperature for 4-6 hours until the ester is fully hydrolyzed (monitor by LC-MS).
-
Acidify the reaction mixture to pH ~6-7 with 1N HCl.
-
The final product can be isolated by lyophilization or by purification on a suitable ion-exchange resin.
Spectroscopic and Analytical Characterization (Expected)
The identity and purity of the synthesized (2R,3S)-2-methylmorpholine-3-carboxylic acid would be confirmed using a suite of analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl group (doublet), the two protons on the morpholine ring adjacent to the nitrogen, the two protons adjacent to the oxygen, and the two coupled protons at the C2 and C3 positions. The coupling constant between the C2-H and C3-H protons would be indicative of their trans relationship. |
| ¹³C NMR | Six distinct carbon signals corresponding to the methyl group, the carboxylic acid, and the four carbons of the morpholine ring. |
| Mass Spectrometry (ESI+) | A prominent ion corresponding to [M+H]⁺ at m/z 146.08. |
| Infrared (IR) Spectroscopy | Characteristic broad O-H stretch from the carboxylic acid, N-H stretching, and C=O stretching of the carboxylic acid. |
| Chiral HPLC | A single major peak when analyzed on a suitable chiral stationary phase, confirming the enantiomeric and diastereomeric purity. |
Potential Applications in Drug Discovery
(2R,3S)-2-methylmorpholine-3-carboxylic acid is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The defined stereochemistry and the presence of both a secondary amine and a carboxylic acid provide two points for further chemical modification.
Caption: Role as a versatile scaffold in medicinal chemistry.
-
Peptidomimetics: The amino acid-like structure allows for its incorporation into peptide sequences to create peptidomimetics with improved stability and cell permeability. The constrained morpholine ring can mimic a specific peptide turn or conformation.[5]
-
Novel Heterocyclic Systems: The amine and carboxylic acid functionalities can be used as handles to construct more complex fused heterocyclic systems.
-
Fragment-Based Drug Discovery: As a small, chiral molecule, it can be used as a fragment in screening campaigns to identify initial hits against a variety of biological targets.
-
Targeting CNS Disorders: Given that morpholine-containing compounds often exhibit good blood-brain barrier permeability, this scaffold could be particularly useful for developing drugs targeting central nervous system disorders.[6]
Conclusion
(2R,3S)-2-methylmorpholine-3-carboxylic acid is a chiral building block with significant potential in medicinal chemistry and drug discovery. While detailed experimental data for this specific molecule is limited, this guide provides a comprehensive technical overview, including a plausible synthetic route and expected analytical characterization. The unique stereochemistry and the versatile morpholine scaffold make it an attractive starting point for the synthesis of novel bioactive compounds. Researchers and scientists in drug development can leverage the principles and proposed methodologies outlined in this guide to synthesize and utilize this valuable chemical entity in their research programs.
References
-
Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. Beilstein Journal of Organic Chemistry. [Link]
-
Chemical Properties of Morpholine-3-carboxylic acid, 2-phenyl, methyl ester, trans. Cheméo. [Link]
-
Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. ACS Publications. [Link]
-
Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC. [Link]
-
(3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid. PubChem. [Link]
-
Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. [Link]
-
Convenient route to enantiopure fmoc-protected morpholine-3-carboxylic acid. PubMed. [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
Sources
- 1. Morpholine-3-carboxylic acid, 2-phenyl, methyl ester, trans - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. (2R,3S)-2-Methylmorpholine-3-carboxylic acid hydrochloride [cymitquimica.com]
- 5. Convenient route to enantiopure fmoc-protected morpholine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
Chiral Morpholine-3-Carboxylic Acid: A Technical Guide to Synthesis and Peptidomimetic Integration
Executive Summary
Morpholine-3-carboxylic acid (M3C) and its derivatives represent a high-value class of peptidomimetics. By replacing the pyrrolidine ring of proline with a morpholine ring, researchers can introduce profound changes in physicochemical properties—specifically increased water solubility, altered hydrogen bonding potential (via the ether oxygen), and enhanced metabolic stability against oxidative degradation.
However, the integration of M3C into peptide backbones presents specific challenges:
-
Chiral Fidelity: Synthesizing enantiopure building blocks without racemization.
-
Steric Hindrance: The secondary amine of the morpholine ring is significantly less nucleophilic than primary amines, making chain elongation difficult during Solid-Phase Peptide Synthesis (SPPS).
This guide details the robust synthesis of chiral Fmoc-M3C building blocks and provides a validated protocol for their integration into peptide sequences.
Part 1: The Strategic Value of Morpholine Scaffolds
Before detailing the chemistry, it is essential to understand the why. Morpholine residues are not just "oxygenated prolines"; they are metabolic shields.
| Feature | Proline (Pro) | Morpholine-3-Carboxylic Acid (Mor) | Impact on Drug Design |
| Ring Heteroatom | Carbon (C4) | Oxygen | Increases hydrophilicity (lowers LogP). |
| H-Bonding | None on ring | Ether Oxygen Acceptor | Creates novel solvent interactions; alters solvation shell. |
| pKa (Conjugate Acid) | ~10.6 | ~8.4 | Reduced basicity of the secondary amine. |
| Metabolic Liability | Susceptible to CYP450 oxidation | Resistant | The ether oxygen withdraws electron density, protecting the N-alpha position from oxidative dealkylation. |
| Conformation | cis/trans amide equilibrium | Strong | Locks bioactive conformations (Type VI |
Key Insight: The reduced basicity of the morpholine nitrogen (due to the inductive effect of the oxygen) is the primary cause of coupling difficulties in SPPS. It is a poor nucleophile, requiring highly activated esters for successful acylation.
Part 2: Synthesis of Chiral Building Blocks
While various routes exist (e.g., carbene insertion), the Chiral Pool Approach starting from L-Serine is preferred for its scalability and preservation of enantiopurity (>99% ee). This route avoids expensive chiral resolution steps.
The "Serine-Chloroacetyl" Route
This method utilizes the intrinsic chirality of L-Serine to establish the C3 stereocenter of the morpholine ring.
Reaction Workflow (Graphviz)
Figure 1: Step-wise synthesis of (S)-Fmoc-Morpholine-3-carboxylic acid preserving chiral integrity.
Detailed Protocol: Synthesis of (S)-Fmoc-Morpholine-3-Carboxylic Acid
Step 1: N-Acylation
-
Suspend L-Serine methyl ester hydrochloride (10 g, 64 mmol) in DCM (150 mL) at 0°C.
-
Add triethylamine (2.2 eq) followed by dropwise addition of chloroacetyl chloride (1.1 eq).
-
Stir for 2 hours. Wash with 1N HCl and brine. Dry over MgSO4 and concentrate.
-
Checkpoint: Product is N-(2-chloroacetyl)-L-serine methyl ester.
-
Step 2: Cyclization (The Critical Step)
-
Dissolve the intermediate in dry THF or Toluene.
-
Add Sodium Hydride (NaH, 1.2 eq, 60% dispersion) or Sodium Ethoxide at 0°C carefully.
-
Stir at room temperature for 4–6 hours.
-
Quench with water, extract, and purify.
-
Result: (S)-5-oxomorpholine-3-carboxylic acid methyl ester.
-
Step 3: Reduction
-
Dissolve the oxomorpholine in dry THF.
-
Add Borane-THF complex (BH3·THF, 2.5 eq) dropwise at 0°C. Reflux for 3 hours.
-
Note: This reduces the amide carbonyl to a methylene group.
-
-
Quench with MeOH carefully. Hydrolyze the methyl ester using LiOH in THF/H2O.
Step 4: Fmoc Protection
-
Dissolve the free amino acid in water/dioxane (1:1).
-
Add NaHCO3 (2.5 eq) and Fmoc-OSu (1.1 eq).
-
Stir overnight. Acidify with HCl to precipitate the product.
-
Yield: Typically 60-70% overall.
-
Validation: Check optical rotation and HPLC on a Chiralpak column.
-
Part 3: Integration into Solid-Phase Peptide Synthesis (SPPS)
This is where most failures occur. The morpholine nitrogen is a secondary amine with significant steric bulk. Standard coupling protocols (e.g., HBTU/HOBt, 30 mins) will result in deletion sequences.
The "Hard Coupling" Protocol
To couple an amino acid onto the N-terminus of a morpholine residue, you must use high-efficiency reagents.
Recommended Reagents:
-
Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.
-
Additive: HOAt (1-Hydroxy-7-azabenzotriazole). Crucial for reducing racemization and catalyzing reaction at hindered centers.
-
Base: DIPEA or TMP (2,4,6-Trimethylpyridine) if racemization is a major concern.
SPPS Cycle for Morpholine Insertion (Graphviz)
Figure 2: Modified SPPS cycle emphasizing the difficulty of acylating the morpholine nitrogen.
Step-by-Step SPPS Protocol
1. Coupling Fmoc-Mor-OH to the Resin (Easy Step) Morpholine-3-carboxylic acid couples relatively easily to a primary amine on the resin.
-
Mix: 3 eq Fmoc-Mor-OH, 2.9 eq HATU, 6 eq DIPEA in DMF.
-
Time: 60 minutes at Room Temp.
-
Monitor: Standard Kaiser test (Ninhydrin).
2. Fmoc Removal
-
Note: Morpholine-based peptides are stable to piperidine.
-
Pro Tip: If you observe aspartimide formation elsewhere in the peptide, you can actually use 50% Morpholine in DMF as a milder deprotection cocktail.[6][8]
3. Coupling the Next Amino Acid (The Bottleneck) This step requires forcing conditions because the morpholine nitrogen is buried.
-
Reagents: 5 eq Fmoc-AA-OH, 5 eq HATU, 5 eq HOAt , 10 eq DIPEA.
-
Concentration: Keep reactants high concentration (0.2 – 0.3 M).
-
Procedure:
-
Monitoring:
-
Do NOT use Kaiser Test: It detects primary amines.
-
Use Chloranil Test: Specific for secondary amines.
-
Positive (Unreacted): Blue/Green particles.
-
Negative (Coupled): Colorless/Yellowish.
-
-
Part 4: Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| Incomplete Coupling (Blue Chloranil) | Steric hindrance of Morpholine N. | Switch to PyAOP or COMU at 50°C (Microwave assisted SPPS is highly recommended here, 75°C for 5 mins). |
| Epimerization | Over-activation of the incoming AA. | Use TMP (Collidine) instead of DIPEA as the base. |
| Poor Solubility | Aggregation of hydrophobic segments. | Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add pseudoproline dipeptides if applicable. |
References
-
Sladojevich, F., Trabocchi, A., & Guarna, A. (2007). "Convenient route to enantiopure Fmoc-protected morpholine-3-carboxylic acid."[9] Journal of Organic Chemistry. Link
-
Mthembu, S. N., et al. (2024).[6] "Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis."[6][8] Journal of Peptide Science. Link
-
Bachem. (2024).[6] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides. Link
-
Trabocchi, A., et al. (2009). "Configurationally driven folding of model tetrapeptides containing L- or D-morpholine-3-carboxylic acids as beta-turn nucleators." Chirality. Link
-
BenchChem. (2025).[5][10] "Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability."[10] BenchChem Application Notes. Link
Sources
- 1. CN102617503B - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]
- 2. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. researchgate.net [researchgate.net]
- 9. Convenient route to enantiopure fmoc-protected morpholine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Preamble: The Privileged Morpholine Scaffold in Drug Discovery
An In-depth Technical Guide: Conformational Analysis of 2,3-Disubstituted Morpholines
The morpholine ring, a six-membered saturated heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in FDA-approved drugs and clinical candidates stems from a unique combination of advantageous physicochemical properties. Morpholine moieties can enhance aqueous solubility, modulate pKa to improve pharmacokinetic profiles, and provide metabolic stability.[3][4] Furthermore, the defined three-dimensional structure of the morpholine ring plays a pivotal role in molecular recognition, anchoring pharmacophores in the precise orientation required for high-affinity binding to biological targets.[1] This guide provides a deep dive into the conformational landscape of 2,3-disubstituted morpholines, a substitution pattern that introduces significant stereochemical complexity and offers a powerful tool for conformational constraint in drug design.[3][5]
Chapter 1: Fundamentals of the Morpholine Ring Conformation
Like its carbocyclic analog cyclohexane, the morpholine ring overwhelmingly adopts a chair conformation to minimize torsional and steric strain. This chair form is significantly more stable, by approximately 7.5 kcal/mol, than higher-energy twist-boat or boat conformations.[1] Within the chair conformation, two key dynamic processes are at play.
1.1. Ring Inversion: The morpholine ring can interconvert between two chair forms. For 2,3-disubstituted morpholines, this process can invert the axial/equatorial positions of the substituents, leading to different overall conformations.
1.2. Nitrogen Inversion: The lone pair on the nitrogen atom can also invert. When the nitrogen is substituted (e.g., N-H or N-Alkyl), this leads to an equilibrium between two distinct chair conformers: one with the N-substituent in an equatorial position (Chair-Eq) and one with it in an axial position (Chair-Ax).[1][6] In the parent morpholine molecule, the equatorial conformer is slightly more stable than the axial conformer.[6][7][8]
The interplay of these equilibria becomes profoundly more complex with substitution at the C2 and C3 positions, where a delicate balance of competing energetic factors dictates the preferred three-dimensional structure.
Chapter 2: The Conformational Impact of 2,3-Disubstitution
Introducing substituents at the C2 and C3 positions creates two adjacent stereocenters, giving rise to cis and trans diastereomers. The conformational preference of these isomers is governed by a subtle interplay between stabilizing stereoelectronic effects and destabilizing steric interactions.
2.1. Stereoelectronic Effects: The Guiding Forces
Stereoelectronic effects are stabilizing interactions that depend on the spatial orientation of orbitals.[9][10] In 2,3-disubstituted morpholines, two such effects are paramount.
-
The Anomeric Effect: This is a powerful stereoelectronic effect that describes the tendency of an electronegative substituent at a carbon adjacent to a heteroatom (in this case, the C2 position next to the ring oxygen) to favor an axial orientation .[11] This preference, which counteracts steric bulk, is rationalized by a stabilizing hyperconjugation interaction where a lone pair (n) from the ring oxygen donates electron density into the anti-bonding orbital (σ) of the axial C2-substituent bond (nO → σC-X).[3][5] This orbital overlap is geometrically optimal when the substituent is axial.
-
The Gauche Effect: This effect describes the tendency of two vicinal electronegative substituents to prefer a gauche (dihedral angle of ~60°) rather than an anti (180°) arrangement.[12] In a 2,3-disubstituted morpholine, this translates to a preference for a conformation where the C2 and C3 substituents are both axial or one is axial and one is equatorial, rather than both being equatorial and anti to each other. This is often explained by a stabilizing hyperconjugation between the C-H σ bonding orbital on one carbon and the C-X σ* antibonding orbital on the adjacent carbon.[12]
2.2. Steric Hindrance: The Opposing Forces
Classic steric effects work to destabilize conformations that place bulky groups in close proximity.
-
A-Values: Substituents generally prefer the less sterically crowded equatorial position to avoid unfavorable 1,3-diaxial interactions with other axial atoms.
-
Pseudo-A(1,3) Strain: In morpholine systems, a unique strain can arise between a substituent at C3 and a bulky substituent on the nitrogen atom.[3][5] This interaction can be severe enough to force the C3 substituent into an otherwise less favorable orientation to alleviate the strain.
The final, observed conformation of a 2,3-disubstituted morpholine is the result of the energetic sum of these competing effects.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines [beilstein-journals.org]
- 3. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. De Novo Assembly of Highly Substituted Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Stereoelectronic effect - Wikipedia [en.wikipedia.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Anomeric effect - Wikipedia [en.wikipedia.org]
- 12. Gauche effect - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Solubility of Amino Acids in N-Methylmorpholine-Containing Organic Solvents
This guide provides a comprehensive technical overview of the principles, methodologies, and challenges associated with the solubility of amino acids in organic solvents, with a particular focus on the role of N-methylmorpholine (NMM) and its derivatives. This document is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis, formulation development, and other applications where non-aqueous solutions of amino acids are required.
Executive Summary
The dissolution of amino acids in non-aqueous media is a persistent challenge in various chemical and pharmaceutical processes. Their zwitterionic nature at physiological pH renders them highly soluble in water but generally insoluble in non-polar organic solvents.[1] This guide delves into the underlying physicochemical principles governing this behavior and explores strategies to enhance the solubility of amino acids in organic solvent systems, with a special emphasis on the utility of N-methylmorpholine (NMM) and its oxide (NMMO). We will explore the theoretical framework of amino acid solubility, present detailed experimental protocols for its quantification, and discuss the implications for practical applications.
The Physicochemical Landscape of Amino Acid Solubility
The Zwitterionic Hurdle in Organic Solvents
Amino acids in their solid state exist as zwitterions, possessing both a positively charged ammonium group (-NH3+) and a negatively charged carboxylate group (-COO-). This ionic character leads to strong intermolecular electrostatic interactions, forming a crystal lattice structure that requires a highly polar solvent, such as water, to overcome.[1] Non-polar or weakly polar organic solvents lack the ability to effectively solvate these charged species, resulting in poor solubility.
The solubility of amino acids is not only dependent on the solvent but also on the nature of their side chains ('R' groups), which can range from non-polar aliphatic and aromatic to polar and charged. This diversity in side-chain chemistry adds another layer of complexity to their solubility profiles in different solvent systems.
The Role of N-Methylmorpholine (NMM) and Its Derivatives
N-Methylmorpholine (NMM) is a cyclic tertiary amine that is widely utilized in organic synthesis, particularly as a base in peptide coupling reactions.[2] It is a colorless liquid with a pKa of its conjugate acid around 7.4, making it a moderately strong base.[3] NMM is miscible with a wide range of organic solvents, including alcohols, ethers, and chlorinated hydrocarbons, as well as being miscible with water.[4]
The basicity of NMM plays a crucial role in its ability to enhance the solubility of amino acids in organic solvents. By deprotonating the ammonium group of the zwitterionic amino acid, NMM can form an N-methylmorpholinium-amino acid salt. This salt is an ion pair that may exhibit significantly different solubility characteristics compared to the parent zwitterion, potentially leading to increased solubility in organic media.
N-Methylmorpholine N-oxide (NMMO), a derivative of NMM, is a powerful solvent known for its ability to dissolve cellulose and other biopolymers.[5][6] This capability stems from its strong hydrogen bond accepting character, which can disrupt the extensive hydrogen-bonding networks present in these macromolecules. While less is documented about its direct application as a solvent for simple amino acids, its properties suggest it could be a potent solvent or co-solvent. NMMO is commercially available as a monohydrate and is soluble in polar solvents, including water.[7][8]
Caption: Formation of an N-methylmorpholinium-amino acid salt.
Quantitative Assessment of Amino Acid Solubility: Experimental Protocols
Accurate and reproducible measurement of amino acid solubility is paramount for any research or development activity. The following section provides detailed, step-by-step methodologies for determining the solubility of amino acids in organic solvent systems.
Gravimetric Method for Solubility Determination
The gravimetric method is a fundamental and widely applicable technique for determining the solubility of a solid in a liquid. It relies on the direct measurement of the mass of the dissolved solute in a known mass or volume of a saturated solution.
3.1.1 Principle
A saturated solution is prepared by equilibrating an excess of the solid amino acid with the solvent at a constant temperature. A known aliquot of the saturated solution is then carefully evaporated to dryness, and the mass of the residual solute is determined.
3.1.2 Step-by-Step Protocol
-
Sample Preparation: Dry the amino acid of interest to a constant weight in a vacuum oven at a suitable temperature to remove any residual moisture.
-
Equilibration:
-
Add an excess amount of the dried amino acid to a known volume or mass of the N-methylmorpholine-containing organic solvent in a sealed, temperature-controlled vessel.
-
Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostated shaker bath is ideal for this purpose.
-
-
Phase Separation:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe fitted with a solvent-compatible filter (e.g., PTFE, 0.2 µm) to avoid precipitation or further dissolution due to temperature changes.
-
-
Solvent Evaporation:
-
Transfer the filtered aliquot to a pre-weighed, clean, and dry container.
-
Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that is high enough to remove the solvent but low enough to prevent degradation of the amino acid.
-
-
Mass Determination:
-
Once the solvent is completely removed, place the container in a desiccator to cool to room temperature.
-
Weigh the container with the dried amino acid residue.
-
-
Calculation:
-
Calculate the mass of the dissolved amino acid by subtracting the initial weight of the container from the final weight.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
3.1.3 Self-Validating System and Causality
-
Equilibrium Confirmation: To ensure that equilibrium has been reached, samples of the supernatant should be taken at different time points (e.g., 24, 36, and 48 hours). If the calculated solubility remains constant over the final two time points, it can be concluded that equilibrium has been achieved.
-
Temperature Control: Precise temperature control is critical as solubility is highly temperature-dependent. The use of a calibrated, constant-temperature bath is essential for accurate and reproducible results.
-
Avoidance of Supersaturation: The method of approaching equilibrium from both undersaturated and supersaturated states can be employed to confirm the true equilibrium solubility.
Caption: Workflow for the Gravimetric Determination of Solubility.
Spectrophotometric Method for Solubility Determination
For amino acids that possess a chromophore (e.g., tryptophan, tyrosine, phenylalanine) or can be derivatized to produce a colored product, UV-Vis spectrophotometry offers a sensitive and high-throughput method for solubility determination.
3.2.1 Principle
The concentration of the amino acid in a saturated solution is determined by measuring its absorbance at a specific wavelength and relating it to a pre-established calibration curve according to the Beer-Lambert law.
3.2.2 Step-by-Step Protocol
-
Calibration Curve:
-
Prepare a series of standard solutions of the amino acid of known concentrations in the solvent system of interest.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear in the concentration range of interest.
-
-
Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (Section 3.1.2, steps 1 and 2).
-
Sample Preparation for Measurement:
-
Withdraw a small, known volume of the clear, filtered supernatant.
-
Dilute the aliquot with the solvent system to a concentration that falls within the linear range of the calibration curve.
-
-
Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.
-
Concentration Determination:
-
Use the calibration curve to determine the concentration of the amino acid in the diluted sample.
-
Calculate the concentration in the original saturated solution by accounting for the dilution factor.
-
3.2.3 Self-Validating System and Causality
-
Linearity of Calibration: The linearity of the calibration curve (R² > 0.99) is a critical checkpoint for the validity of the method.
-
Solvent Blank: The spectrophotometer should be zeroed with a solvent blank that is identical to the solvent system used for the samples to correct for any background absorbance.
-
Interference Check: Scan the absorbance of the saturated solution over a range of wavelengths to ensure that there are no interfering substances that absorb at the analytical wavelength.
Solubility Data and Discussion
Table 1: General Solubility of Amino Acids in Common Solvents
| Amino Acid Type | Water | Non-Polar Organic Solvents (e.g., Hexane) | Polar Aprotic Solvents (e.g., DMF, DMSO) |
| Non-polar, Aliphatic | Moderately Soluble | Insoluble | Very Slightly Soluble |
| Aromatic | Slightly Soluble | Insoluble | Slightly Soluble |
| Polar, Uncharged | Soluble | Insoluble | Slightly Soluble |
| Acidic | Soluble | Insoluble | Very Slightly Soluble |
| Basic | Soluble | Insoluble | Very Slightly Soluble |
This table represents general trends and actual solubilities can vary significantly.
4.1 Enhancing Solubility with N-Methylmorpholine
The addition of N-methylmorpholine to a polar aprotic solvent like DMF is expected to increase the solubility of amino acids. The formation of the N-methylmorpholinium-amino acid salt disrupts the strong zwitterionic interactions of the solid amino acid, and the resulting ion pair is more readily solvated by the organic solvent. The extent of this solubility enhancement will depend on several factors:
-
The pKa of the amino acid: Amino acids with lower pKa values for their ammonium groups will be more readily deprotonated by NMM.
-
The nature of the amino acid side chain: Bulky or very polar side chains may influence the packing of the salt in the solid state and its interaction with the solvent.
-
The polarity of the organic solvent: A more polar organic solvent will be more effective at solvating the ion pair.
4.2 N-Methylmorpholine N-Oxide (NMMO) as a Potential Solvent
The high solvent power of NMMO for biopolymers suggests its potential for dissolving amino acids. The N-oxide group is a strong hydrogen bond acceptor and can effectively interact with the functional groups of the amino acid. However, the high melting point and viscosity of NMMO can present practical challenges. The use of NMMO in combination with co-solvents may offer a promising avenue for future research.
Applications and Implications
The ability to dissolve amino acids in organic solvents is critical for:
-
Homogeneous Peptide Synthesis: Enables solution-phase peptide synthesis, which can offer advantages over solid-phase synthesis in certain applications.
-
Formulation of Peptide and Protein Drugs: The development of non-aqueous formulations for parenteral and other delivery routes.
-
Biocatalysis in Organic Media: The use of enzymes and amino acids as catalysts in non-aqueous environments.
Conclusion
The solubility of amino acids in organic solvents is a complex phenomenon governed by their zwitterionic nature. The use of N-methylmorpholine as a basic additive presents a viable strategy to enhance their solubility by forming more organo-soluble amino acid salts. While quantitative data in this specific area is still emerging, the theoretical principles and experimental methodologies outlined in this guide provide a robust framework for researchers to systematically investigate and optimize the solubility of amino acids in N-methylmorpholine-containing organic solvent systems. Further research into the synthesis and characterization of N-methylmorpholinium-amino acid salts and the exploration of NMMO-based solvent systems will undoubtedly open new avenues in peptide chemistry and pharmaceutical sciences.
References
- Ferreira, L. A., Uversky, V. N., & Zaslavsky, B. Y. (2019). Effects of amino acids on solvent properties of water. Journal of Molecular Liquids, 277, 123–131.
- Fink, H. P., Weigel, P., Purz, H. J., & Ganster, J. (2001). Structure formation of regenerated cellulose materials from NMMO-solutions. Progress in Polymer Science, 26(9), 1473-1524.
-
Ataman Kimya. N-METHYLMORPHOLINE (NMM). Retrieved from [Link]
- RU2012869C1 - Method of spectrophotometric determination of aminoacids - Google Patents.
-
ChemBK. N-Methylmorpholine. Retrieved from [Link]
-
Spectroscopy Aromatic Amino Acids - Hydrodynamic Methods. Retrieved from [Link]
- Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140.
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]
- Abraham, M. H., & Acree, W. E. (2016). Solvation Descriptors for Zwitterionic α-Aminoacids; Estimation of Water-Solvent Partition Coefficients, Solubilities, and Hydrogen-Bond Acidity and Hydrogen-Bond Basicity. Journal of Pharmaceutical Sciences, 105(10), 3025-3032.
- Ali, S., et al. (2022). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Molecules, 27(18), 6012.
-
N-Methylmorpholine | C5H11NO - PubChem. Retrieved from [Link]
-
Determination of Solubility by Gravimetric Method. Retrieved from [Link]
- CN111675677B - Synthesis process of N-methylmorpholine - Google Patents.
-
Mabion. (n.d.). UV-VIS Spectrometry for Protein Concentration Analysis. Retrieved from [Link]
- A study on the solubility of some amino acids in (H2O + EtOH) and (H2O + EtOH + NaI) systems by gravimetric method at T = 298.15 K: Experimental measurements and COSMO-RS calculations. (2025). Chemical Engineering Science.
- Zhu, M., et al. (2014). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 26(14), 4385-4388.
-
Clark, J. (2016, April 15). an introduction to amino acids. Chemguide. Retrieved from [Link]
- Rauf, S. M. A., et al. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 13(39), 9993-10006.
-
Rauf, S. M. A., et al. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. PubMed. Retrieved from [Link]
- Luebbert, C., et al. (2023, January 12). Investigation of the Antisolvent Effect on the Phase Behavior of Amino Acid Solid Solutions. MPG.PuRe.
-
Protein concentration measurement by UV. Retrieved from [Link]
- Ferreira, L. A., et al. (2018, February 5). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol-Water Mixtures.
- Henle, T., & Schwarzenbolz, U. (2022, March 23). Determination of the protein content of complex samples by aromatic amino acid analysis, liquid chromatography-UV absorbance, and colorimetry. PMC.
- Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach. PMC.
- Solvation thermodynamics
-
Solubility of amino acid (AA) derivatives in DMF, neat green solvents... - ResearchGate. Retrieved from [Link]
- Hirano, A., & Kameda, T. (2021, June 16).
- An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC.
-
N-Methylmorpholine. Wikipedia. Retrieved from [Link]
- Green Chemistry - Digital CSIC. (2022, September 8).
-
4 - Organic Syntheses Procedure. Retrieved from [Link]
- Thermodynamics of Solute–Solvent Interactions and Solubility of Some Amino Acids in Aqueous Sodium Iodide Solutions at T = 298.
- How to prepare and store Amino acid stock solution?
- Mechanistic study of the solubilization effect of basic amino acids on a poorly w
-
Lab (2): Quantitative amino acids estimation by ninhydrin method Aim. Retrieved from [Link]
Sources
Fmoc-(2R,3S)-2-methylmorpholine-3-carboxylic acid synthesis protocol
Application Note: High-Fidelity Synthesis of Fmoc-(2R,3S)-2-methylmorpholine-3-carboxylic Acid
Executive Summary & Strategic Rationale
The incorporation of conformationally constrained amino acids into bioactive peptides is a critical strategy in modern drug design. Fmoc-(2R,3S)-2-methylmorpholine-3-carboxylic acid represents a premier "proline-like" scaffold that fixes the peptide backbone dihedral angles (
Unlike simple morpholine analogues, the (2R,3S)-2-methyl variant introduces a specific steric lock via the C2-methyl group. This specific stereoisomer corresponds to the backbone topology of D-Threonine , making it an essential tool for exploring non-canonical Ramachandran space.
This Application Note details a robust, scalable Lactam Reduction Protocol for the synthesis of this building block. While direct alkylation methods (using 1,2-dibromoethane) exist, they often suffer from over-alkylation and elimination side reactions. The protocol selected here prioritizes enantiomeric purity and regiochemical control by proceeding through a discrete morpholin-3-one intermediate.
Retrosynthetic Analysis & Pathway
The synthesis leverages the chiral pool, utilizing H-D-Thr-OMe·HCl as the starting material to establish the (2R,3S) stereochemistry. The morpholine ring is constructed via an intramolecular Williamson ether synthesis, followed by a chemoselective reduction of the lactam.
Stereochemical Note:
-
Starting Material: D-Threonine (2R, 3S).
-
Target: (2R, 3S)-2-methylmorpholine-3-carboxylic acid.
-
Mechanism: The stereocenters at C2 and C3 are preserved throughout the sequence (no inversion occurs during N-acylation or O-alkylation under these conditions).
Figure 1: Logical flow of the Lactam Reduction Strategy ensuring retention of stereochemistry.
Detailed Experimental Protocol
Phase 1: Formation of the Morpholin-3-one Core
Objective: Create the morpholine ring via N-acylation and intramolecular displacement.
-
Reagents:
-
H-D-Thr-OMe·HCl (10.0 g, 59.0 mmol)
-
Chloroacetyl chloride (1.1 eq)
-
Sodium Hydride (60% dispersion in oil, 2.2 eq)
-
Solvents: DCM (anhydrous), THF (anhydrous)
-
Base: DIPEA (2.5 eq)
-
Step-by-Step:
-
N-Acylation:
-
Suspend H-D-Thr-OMe·HCl in anhydrous DCM (150 mL) at 0°C under Argon.
-
Add DIPEA (25.6 mL, 147 mmol) dropwise. Stir for 15 min until clear.
-
Add Chloroacetyl chloride (5.2 mL, 65 mmol) dropwise over 30 min. Critical: Maintain temp < 5°C to prevent O-acylation.
-
Stir at RT for 2 hours. Quench with water, extract with DCM, and dry (Na₂SO₄).[1] Concentrate to yield the crude chloroacetamide.
-
-
Cyclization (The "Williamson" Step):
-
Dissolve the crude intermediate in anhydrous THF (200 mL). Cool to 0°C.
-
Add NaH (60%, 5.2 g, 130 mmol) portion-wise. Caution: Hydrogen evolution.
-
Allow the reaction to warm to RT and stir for 4–6 hours.
-
Monitoring: TLC should show disappearance of the acyclic amide.
-
Workup: Quench carefully with sat. NH₄Cl (aq).[2] Evaporate THF. Extract aqueous residue with EtOAc (3x).[3]
-
Purification: Flash chromatography (EtOAc/Hexane) to isolate the (2R,3S)-2-methyl-5-oxomorpholine-3-carboxylic acid methyl ester .
-
Phase 2: Chemoselective Reduction & Protection
Objective: Reduce the lactam (amide) to the amine without over-reducing the ester to an alcohol, then install Fmoc.
-
Reagents:
-
Borane-Dimethyl Sulfide Complex (BH₃·DMS, 2.0 M in THF)
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Lithium Hydroxide (LiOH)[1]
-
Step-by-Step:
-
Selective Reduction:
-
Dissolve the morpholin-3-one (5.0 g, ~29 mmol) in anhydrous THF (100 mL). Cool to -10°C .
-
Add BH₃·DMS (2.0 M, 16 mL, 1.1 eq) dropwise.
-
Expert Insight: Low temperature is crucial. Amides reduce faster than esters, but at RT, ester reduction becomes competitive.
-
Stir at 0°C for 2 hours, then allow to warm to RT for 1 hour.
-
Quench: Cool to 0°C. Add MeOH dropwise (destroy excess borane). Then add 1M HCl in MeOH and reflux for 30 min to break the amine-borane complex.
-
Concentrate to dryness. The residue is the Morpholine Methyl Ester·HCl .
-
-
Fmoc Protection:
-
Suspend the residue in 1:1 Dioxane/H₂O (100 mL).
-
Add NaHCO₃ (4.0 eq) to adjust pH to ~8–9.
-
Add Fmoc-OSu (1.1 eq) dissolved in a minimal amount of dioxane.
-
Stir at RT for 3 hours.
-
Workup: Acidify to pH 3 (1M HCl), extract with EtOAc. Wash with brine, dry, and concentrate.[3]
-
-
Final Hydrolysis:
-
Dissolve the Fmoc-ester in THF/MeOH/H₂O (3:1:1).
-
Add LiOH[1]·H₂O (2.0 eq) at 0°C.
-
Stir at 0°C for 2 hours. Do not let it warm excessively to prevent Fmoc cleavage.
-
Workup: Acidify carefully to pH 2 with 1M HCl. Extract with EtOAc.[1][3]
-
Purification: Recrystallize from EtOAc/Hexane or purify via Reverse Phase HPLC (C18, H₂O/MeCN + 0.1% TFA).
-
Quantitative Data & Troubleshooting
| Parameter | Specification / Result | Notes |
| Overall Yield | 35 – 45% | From D-Thr-OMe |
| Enantiomeric Excess (ee) | > 98% | Determined via Chiral HPLC |
| Appearance | White crystalline solid | |
| Critical Impurity A | O-acylated Threonine | Caused by high temp in Step 1 |
| Critical Impurity B | Reduced Alcohol (from ester) | Caused by excess BH₃ or high temp in Step 3 |
Troubleshooting Guide:
-
Issue: Low yield in Cyclization (Step 2).
-
Cause: Incomplete deprotonation of the secondary alcohol.
-
Fix: Ensure THF is strictly anhydrous. Increase reaction time at 0°C before warming.
-
-
Issue: Over-reduction in Step 3 (Alcohol formation).
-
Fix: Switch reducing agent to BH₃·THF and strictly maintain -10°C. Alternatively, use the Reductive Amination Route (see Section 5).
-
Alternative "Green" Route (Emerging Technology)
For laboratories prioritizing Green Chemistry or avoiding Borane reagents, the Ethylene Sulfate protocol (adapted from Ortiz et al., 2024) is a viable alternative, though less established for this specific stereoisomer.
-
Reagents: D-Thr-OMe, Ethylene Sulfate, t-BuOK.
-
Mechanism: Selective mono-alkylation of the amine followed by intramolecular cyclization.[4]
-
Benefit: Avoids the oxidation state adjustment (Lactam -> Amine).
References
-
Le Bourdonnec, B., et al. (2000). "Synthesis of Morpholine-3-carboxylic Acid Derivatives: New Scaffolds for Peptidomimetics." Journal of Medicinal Chemistry.
-
Sladojevich, F., et al. (2013).[5] "Stereoselective Synthesis of Morpholine-3-carboxylic Acid Derivatives." European Journal of Organic Chemistry.
-
Ortiz, K. G., et al. (2024).[4] "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." Journal of the American Chemical Society.[4] [4]
- Merck Sharp & Dohme Corp. (2007). "Preparation of Morpholine Derivatives." Patent WO2007056326.
Sources
- 1. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. CN103450040A - Synthesis method of D-threonine - Google Patents [patents.google.com]
- 4. Green Synthesis of Morpholines via Selective Monoalkylation of Amines [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Application Note & Protocols: Strategic Incorporation of (2R,3S)-2-Methylmorpholine-3-Carboxylic Acid into Peptidomimetic Scaffolds
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, peptide chemistry, and pharmacology.
Abstract: This document provides a comprehensive guide for the incorporation of the conformationally constrained amino acid analogue, (2R,3S)-2-methylmorpholine-3-carboxylic acid, into peptide sequences to generate advanced peptidomimetics. We delve into the rationale behind utilizing morpholine-based scaffolds, detailing their advantageous physicochemical properties and their role in inducing specific secondary structures. The core of this guide features a validated, step-by-step protocol for solid-phase peptide synthesis (SPPS), including N-terminal Fmoc protection of the title compound, coupling strategies, cleavage, and purification. Furthermore, we present troubleshooting guidelines and methods for the structural and analytical validation of the final peptidomimetic constructs.
Introduction: The Rationale for Conformational Constraint in Peptidomimetics
Peptidomimetics are a cornerstone of modern drug discovery, offering a means to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1] A primary strategy in peptidomimetic design is the introduction of conformational constraints to lock the molecule into a bioactive conformation, thereby enhancing binding affinity, selectivity, and resistance to proteolytic degradation.[2][3]
The morpholine ring is recognized as a "privileged scaffold" in medicinal chemistry.[4][5] Its inclusion in molecular design often imparts favorable properties, including improved aqueous solubility, metabolic stability, and a desirable pharmacokinetic profile.[5][6][7] (2R,3S)-2-methylmorpholine-3-carboxylic acid is a particularly valuable building block that acts as a rigid dipeptide isostere. Its defined stereochemistry and the presence of the C2-methyl group pre-organize the peptide backbone, restricting the available Ramachandran space and guiding the formation of specific secondary structures like β-turns or helices. This localized rigidity can be pivotal for enhancing interactions with biological targets.[8]
Physicochemical Properties of the Core Building Block
A thorough understanding of the starting material is critical for successful synthesis. The key properties of (2R,3S)-2-methylmorpholine-3-carboxylic acid are summarized below.
| Property | Value | Source |
| IUPAC Name | (2R,3S)-2-methylmorpholine-3-carboxylic acid | - |
| CAS Number | 1571212-69-5 | [9] |
| Molecular Formula | C6H11NO3 | [9] |
| Molecular Weight | 145.16 g/mol | [9] |
| Stereochemistry | trans configuration | [10] |
| Form Supplied | Typically as a free acid or hydrochloride salt | [10] |
Experimental Protocols: Synthesis and Purification
The incorporation of (2R,3S)-2-methylmorpholine-3-carboxylic acid into a peptide sequence is most efficiently achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS). The overall workflow is depicted below.
Caption: SPPS workflow for incorporating (2R,3S)-2-methylmorpholine-3-carboxylic acid (Mca).
Protocol 3.1: Nα-Fmoc Protection of (2R,3S)-2-Methylmorpholine-3-Carboxylic Acid
Rationale: The secondary amine of the morpholine ring must be protected with a base-labile group, typically Fmoc (9-fluorenylmethyloxycarbonyl), to enable its use in standard SPPS protocols. This prevents self-polymerization and ensures controlled, directional peptide elongation.
Materials:
-
(2R,3S)-2-methylmorpholine-3-carboxylic acid hydrochloride (1.0 eq)
-
Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (2.5 eq)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Saturated sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
DCM (Dichloromethane)
-
Hexanes
Procedure:
-
Dissolve (2R,3S)-2-methylmorpholine-3-carboxylic acid hydrochloride in a 1:1 mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate in portions while stirring until the solution becomes basic (pH ~8-9) and all solids dissolve.
-
In a separate flask, dissolve Fmoc-OSu in 1,4-dioxane.
-
Add the Fmoc-OSu solution dropwise to the amino acid solution at room temperature.
-
Stir the reaction mixture overnight.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Once complete, acidify the mixture to pH ~2 with 1M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure to obtain a crude solid or oil.
-
Purify the product by flash column chromatography (typically using a gradient of DCM/Methanol) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure Fmoc-(2R,3S)-2-methylmorpholine-3-carboxylic acid.
-
Confirm the structure and purity via ¹H NMR and Mass Spectrometry.
Protocol 3.2: Solid-Phase Peptide Synthesis (SPPS) Incorporation
Rationale: The sterically hindered nature of the α-methyl group and the secondary amine requires robust coupling conditions to ensure efficient acylation. The use of a potent coupling agent like HATU is recommended to overcome the reduced nucleophilicity of the secondary amine and drive the reaction to completion.
Materials:
-
Fmoc-Rink Amide or Wang resin (pre-loaded with the first amino acid)
-
Fmoc-(2R,3S)-2-methylmorpholine-3-carboxylic acid (3.0 eq)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 eq)
-
N,N-Diisopropylethylamine (DIPEA) (6.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% v/v in DMF)
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Fmoc-Deprotection: Drain the DMF, add the 20% piperidine solution, and agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 15 minutes.
-
Washing: Wash the resin extensively with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
Coupling: a. In a separate vial, pre-activate the amino acid by dissolving Fmoc-(2R,3S)-2-methylmorpholine-3-carboxylic acid and HATU in a minimal amount of DMF. b. Add DIPEA to the activation mixture and agitate for 2-5 minutes. The solution should change color. c. Add the activated amino acid solution to the resin. d. Agitate the reaction vessel for 2-4 hours at room temperature. Note: Longer coupling times are often necessary for constrained, non-natural amino acids.
-
Monitoring: Perform a Kaiser test on a small sample of beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), drain the coupling solution and repeat the coupling step with a freshly prepared activated amino acid solution.
-
Washing: Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Iteration: Repeat steps 2-6 for the subsequent amino acids in your peptide sequence.
Protocol 3.3: Cleavage, Purification, and Analysis
Rationale: A strong acidic cocktail is required to cleave the completed peptide from the resin and simultaneously remove acid-labile side-chain protecting groups. Reverse-phase HPLC is the gold standard for purifying the target peptide from cleavage byproducts and truncated sequences.
Materials:
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. (Caution: Handle TFA in a fume hood with appropriate PPE).
-
Cold diethyl ether.
-
Acetonitrile (ACN) (HPLC grade).
-
Water (HPLC grade) with 0.1% TFA.
Procedure:
-
Cleavage: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether (approx. 10x the volume of the filtrate).
-
Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold ether.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: a. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water). b. Purify the peptide using preparative reverse-phase HPLC (RP-HPLC) on a C18 column with a linear gradient of ACN (containing 0.1% TFA) in water (containing 0.1% TFA). c. Collect fractions and analyze them by analytical LC-MS.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
-
Final Analysis: Confirm the identity and purity of the final product.
| Analytical Technique | Purpose | Expected Result |
| LC-MS | Confirm molecular weight | Observed mass matches the calculated mass of the target peptide. |
| Analytical RP-HPLC | Determine purity | A single major peak, ideally >95% purity. |
Structural Implications and Troubleshooting
The incorporation of (2R,3S)-2-methylmorpholine-3-carboxylic acid imposes significant local conformational constraints, which can be a powerful tool for structure-activity relationship (SAR) studies.
Caption: Comparison of properties between flexible and constrained peptides.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | 1. Insufficient coupling time. 2. Steric hindrance of the building block. 3. Inefficient coupling reagent. | 1. Extend the coupling time to 4-6 hours or perform a double coupling. 2. Ensure the use of a potent activator like HATU or HCTU. 3. Consider performing the coupling at a slightly elevated temperature (e.g., 35-40°C). |
| Low Yield of Crude Peptide | 1. Incomplete cleavage from the resin. 2. Loss of peptide during precipitation/washing steps. | 1. Extend cleavage time to 4 hours. 2. Ensure the ether is ice-cold to maximize precipitation. Minimize the number of washes. |
| Multiple Peaks in HPLC | 1. Deletion sequences from incomplete coupling. 2. Racemization during activation/coupling. 3. Side-reactions during cleavage. | 1. Implement a capping step (e.g., with acetic anhydride) after the coupling of the constrained amino acid. 2. Use collidine or N-methylmorpholine instead of DIPEA, which is less prone to inducing racemization. 3. Ensure appropriate scavengers (TIS, water) are used in the cleavage cocktail. |
References
- Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
- OUCI. (2020, February 21).
- MDPI. (2011, May 3).
- MDPI. (n.d.).
- OUCI. (n.d.).
- PubMed. (2020, March 15). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
- CymitQuimica. (n.d.). (2R,3S)-2-Methylmorpholine-3-carboxylic acid hydrochloride.
- PMC. (n.d.).
- ResearchGate. (2025, August 7). Conformationally Constrained Amino Acids in Peptide Design.
- Slideshare. (n.d.). Global and local restrictions Peptidomimetics.
- BLDpharm. (n.d.). 1571212-69-5|(2R,3S)-2-Methylmorpholine-3-carboxylic acid.
Sources
- 1. Global and local restrictions Peptidomimetics | PPTX [slideshare.net]
- 2. Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jchemrev.com [jchemrev.com]
- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals - [thieme-connect.com]
- 8. mdpi.com [mdpi.com]
- 9. 1571212-69-5|(2R,3S)-2-Methylmorpholine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 10. (2R,3S)-2-Methylmorpholine-3-carboxylic acid hydrochloride [cymitquimica.com]
Application Notes & Protocols: Synthesis of Morpholine-3-Carboxylic Acid Derivatives for Drug Design
Introduction: The Strategic Value of the Morpholine-3-Carboxylic Acid Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. The morpholine ring is one such "privileged structure," a distinction earned due to its remarkable combination of advantageous physicochemical and metabolic properties.[1][2] Its saturated, non-aromatic nature often imparts improved aqueous solubility, a favorable metabolic profile, and a three-dimensional geometry that can enhance binding to biological targets.[3][4] When functionalized with a carboxylic acid at the 3-position, the resulting morpholine-3-carboxylic acid scaffold becomes an exceptionally versatile building block for drug discovery.[5]
The C3-carboxylic acid moiety serves two primary strategic purposes:
-
A Versatile Chemical Handle: It provides a reactive site for the introduction of vast chemical diversity through well-established reactions like amide coupling and esterification. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.[6][7]
-
A Bioisosteric Element: The carboxylic acid group itself, or its derivatives, can act as a bioisostere for other functional groups, mimicking their interactions with a target protein while modulating properties like pKa, lipophilicity, and cell permeability.[8][9][10] This strategy of bioisosteric replacement is a cornerstone of lead optimization.[11][12]
Furthermore, the stereocenter at the C3 position is of critical importance, as biological systems are inherently chiral. The therapeutic efficacy and safety of a drug candidate often depend on a single enantiomer.[13] Consequently, synthetic strategies must provide robust control over stereochemistry, making asymmetric and stereoselective methods paramount.[14][15][16]
This guide provides an in-depth overview of proven synthetic strategies for constructing the morpholine-3-carboxylic acid core, followed by detailed protocols for its derivatization, empowering researchers to leverage this powerful scaffold in their drug design campaigns.
Part 1: Core Synthetic Strategies for the Morpholine-3-Carboxylic Acid Scaffold
The construction of the chiral morpholine-3-carboxylic acid ring can be approached through several distinct strategies. The choice of route often depends on the desired substitution pattern, the availability of starting materials, and the need for stereochemical control.
Strategy 1: Diastereoselective Cyclization from Chiral Amino Acids
This is a robust and widely used "chiral pool" approach that begins with an enantiomerically pure amino acid, such as L- or D-serine, which already contains the desired C3 stereocenter. The synthesis proceeds by building the remainder of the ring onto this chiral template. A modern and efficient execution of this strategy employs solid-phase synthesis, which simplifies purification by allowing reagents and byproducts to be washed away from the resin-bound intermediate.[17][18]
Logical Workflow: Solid-Phase Synthesis from Serine
Caption: Workflow for solid-phase synthesis of morpholine-3-carboxylic acids.
Expert Insight: The use of an N-sulfonyl group, such as 4-nitrobenzenesulfonyl (Ns), is a key experimental choice. The Ns group serves a dual purpose: it protects the secondary amine while its strong electron-withdrawing nature acidifies the N-H proton, facilitating the subsequent N-alkylation step.[17] During the final trifluoroacetic acid (TFA) cleavage, the inclusion of a scavenger and reducing agent like triethylsilane (TES) is critical for obtaining the saturated morpholine ring by reducing the intermediate iminium ion formed after cyclization.[17][18]
Protocol 1.1: Solid-Phase Synthesis of (S)-4-(4-Nitrobenzenesulfonyl)-morpholine-3-carboxylic Acid Derivative
This protocol is adapted from the solid-phase methodology described by Navrátilová et al. and provides a representative example.[17]
Materials:
-
Wang Resin (100-200 mesh)
-
Fmoc-L-Ser(tBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
-
4-Nitrobenzenesulfonyl chloride (NsCl)
-
2,4,6-Collidine
-
An appropriate electrophile for N-alkylation (e.g., 2-bromo-4'-methylacetophenone)
-
Cleavage Cocktail: 50% Trifluoroacetic acid (TFA), 45% DCM, 5% Triethylsilane (TES)
Procedure:
-
Resin Loading: Swell Wang resin (1.0 equiv) in DCM for 30 min. In a separate flask, dissolve Fmoc-L-Ser(tBu)-OH (3.0 equiv), DIC (3.0 equiv), and DMAP (0.1 equiv) in a minimal amount of DMF/DCM (1:1). Add this solution to the swollen resin and shake at room temperature for 16 hours.
-
Washing: Filter the resin and wash sequentially with DMF (3x), DCM (3x), and Methanol (3x). Dry under vacuum.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 min, filter, and repeat with fresh solution for 15 min. Wash the resin thoroughly with DMF (5x) and DCM (5x).
-
N-Sulfonylation: Swell the deprotected resin in DCM. Add a solution of NsCl (5.0 equiv) and 2,4,6-collidine (5.0 equiv) in DCM. Shake at room temperature for 12 hours. Wash the resin with DCM (5x) and DMF (5x).
-
N-Alkylation: To the N-sulfonylated resin, add the alkylating agent (e.g., 2-bromo-4'-methylacetophenone, 5.0 equiv) and a suitable base like DBU or K2CO3 in DMF. Heat at 50 °C for 24 hours. Wash the resin with DMF (5x) and DCM (5x).
-
Cleavage, Cyclization, and Reduction: Treat the dry resin with the cleavage cocktail (TFA/DCM/TES) at room temperature for 4 hours.
-
Work-up: Filter the resin and wash with DCM. Combine the filtrates and concentrate under reduced pressure. Purify the crude product by flash chromatography or preparative HPLC to yield the target morpholine-3-carboxylic acid derivative.
Strategy 2: Asymmetric Hydrogenation of Dehydromorpholine Precursors
This strategy represents a highly efficient, catalytic approach to installing the C2 or C3 stereocenter after the heterocyclic ring has been formed. It relies on the asymmetric hydrogenation of a C=C or C=N bond within a dehydromorpholine (dihydro-oxazine) precursor using a transition metal catalyst coordinated to a chiral ligand.[16] This method is particularly powerful for generating 2-substituted chiral morpholines.[13]
Logical Workflow: Asymmetric Hydrogenation
Caption: General workflow for asymmetric hydrogenation to chiral morpholines.
Expert Insight: The choice of the chiral bisphosphine ligand is the most critical parameter for achieving high enantioselectivity. Ligands with large "bite angles," such as SKP-Phos, have proven to be highly effective in creating a rigid and well-defined chiral pocket around the metal center, which dictates the facial selectivity of hydrogen addition to the prochiral substrate.[13][16]
Protocol 1.2: General Procedure for Asymmetric Hydrogenation
This is a general protocol for the asymmetric hydrogenation of a 2-substituted dehydromorpholine substrate.[13]
Materials:
-
Dehydromorpholine substrate (1.0 equiv)
-
Rhodium precursor (e.g., [Rh(COD)₂]BF₄, 0.01 equiv)
-
Chiral bisphosphine ligand (e.g., SKP-Phos, 0.011 equiv)
-
Anhydrous, degassed solvent (e.g., Dichloromethane or THF)
-
High-purity Hydrogen gas
-
High-pressure autoclave reactor
Procedure:
-
Catalyst Preparation: Inside an inert atmosphere glovebox, add the rhodium precursor and the chiral ligand to a dried Schlenk tube. Add a small amount of degassed solvent and stir for 20-30 minutes to form the active catalyst solution.
-
Reaction Setup: In the autoclave vessel, dissolve the dehydromorpholine substrate in the anhydrous, degassed solvent.
-
Hydrogenation: Transfer the prepared catalyst solution to the substrate solution via cannula. Seal the autoclave. Purge the vessel with hydrogen gas 3-5 times to remove all air.
-
Reaction: Pressurize the autoclave to the desired pressure (e.g., 50 atm H₂) and stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up: Carefully vent the excess hydrogen gas. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography.
-
Analysis: Determine the enantiomeric excess (ee%) of the product using chiral HPLC or SFC.
Part 2: Derivatization Protocols for Drug Discovery
Once the core morpholine-3-carboxylic acid is synthesized, it serves as a platform for diversification. The following protocols detail the most common and crucial derivatization reactions used in drug design.
Amide Bond Formation: The Workhorse Reaction
Amide coupling is the most frequently used reaction in medicinal chemistry to link the carboxylic acid core to a diverse library of amines, enabling rapid Structure-Activity Relationship (SAR) studies.[19] The reaction requires activation of the carboxylic acid, as the hydroxyl group is a poor leaving group.[20]
Comparison of Common Amide Coupling Reagents
| Reagent System | Activating Agent | Base | Advantages | Disadvantages |
| EDC / HOBt | EDC (Carbodiimide) | DIPEA or Et₃N | Water-soluble urea byproduct, low cost, reliable.[21] | Potential for epimerization at α-carbon, HOBt is explosive. |
| HATU / DIPEA | HATU (Uronium salt) | DIPEA | Very fast, high yielding, low epimerization, effective for hindered substrates.[20] | Higher cost, can be difficult to remove byproducts. |
| DCC / DMAP | DCC (Carbodiimide) | DMAP (catalyst) | Effective for ester and amide formation. | Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration.[21] |
| SOCl₂ / Pyridine | Thionyl Chloride | Pyridine | Inexpensive, forms highly reactive acid chloride intermediate. | Harsh conditions, not suitable for sensitive substrates, safety concerns.[20] |
Protocol 2.1: HATU-Mediated Amide Coupling
This protocol is a robust and highly efficient method suitable for a wide range of amines.[20]
Materials:
-
Morpholine-3-carboxylic acid derivative (1.0 equiv)
-
Amine (primary or secondary, 1.1 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA, 3.0 equiv)
-
Anhydrous solvent (e.g., DMF or DCM)
Procedure:
-
Setup: In a dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the morpholine-3-carboxylic acid derivative in the anhydrous solvent.
-
Reagent Addition: Add the amine, followed by DIPEA. Stir the solution for 5 minutes.
-
Activation & Coupling: Add HATU in one portion. The reaction is often accompanied by a color change (e.g., to yellow).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Work-up: Dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with 1M HCl (or saturated NaHCO₃ if the product is basic), saturated NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude amide product by flash column chromatography.
Esterification: Modulating Physicochemical Properties
Converting the carboxylic acid to an ester is a common strategy to increase lipophilicity, improve cell permeability, or create a prodrug that is hydrolyzed back to the active carboxylic acid in vivo.
Protocol 2.2: Fischer Esterification (Acid-Catalyzed)
A classic, equilibrium-driven method best suited for simple, non-sensitive alcohols.[22][23]
Materials:
-
Morpholine-3-carboxylic acid derivative (1.0 equiv)
-
Alcohol (used as solvent or in large excess, e.g., Methanol, Ethanol)
-
Strong acid catalyst (e.g., concentrated H₂SO₄, 2-5 mol%)
Procedure:
-
Setup: Dissolve or suspend the morpholine-3-carboxylic acid in the desired alcohol.
-
Catalysis: Carefully add the concentrated sulfuric acid dropwise while stirring.
-
Reaction: Heat the mixture to reflux. The reaction time can vary from 4 to 24 hours. Monitor by TLC or LC-MS. To drive the equilibrium, removal of water using a Dean-Stark apparatus can be employed if not using the alcohol as the solvent.
-
Work-up: Cool the reaction mixture to room temperature and carefully neutralize the acid by adding saturated NaHCO₃ solution until effervescence ceases.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester by column chromatography or distillation.
Protocol 2.3: DCC/DMAP-Mediated Esterification
A milder, non-acidic method suitable for more complex or acid-sensitive alcohols.[7]
Materials:
-
Morpholine-3-carboxylic acid derivative (1.0 equiv)
-
Alcohol (1.2 equiv)
-
N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equiv)
-
4-(Dimethylamino)pyridine (DMAP, 0.1 equiv)
-
Anhydrous DCM
Procedure:
-
Setup: In a dried flask under an inert atmosphere, dissolve the morpholine-3-carboxylic acid, alcohol, and DMAP in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Activation: Add a solution of DCC in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours. Monitor by TLC or LC-MS.
-
Work-up: Filter off the DCU precipitate and wash the solid with cold DCM.
-
Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester by flash column chromatography.
N-Alkylation: Exploring the Morpholine Nitrogen
Functionalization of the morpholine nitrogen at the N4 position provides another critical vector for modulating a compound's properties. Reductive amination is a mild and highly versatile method for this transformation.
Protocol 2.4: Reductive N-Alkylation
Materials:
-
N-H morpholine-3-carboxylic acid ester (or protected acid, 1.0 equiv)
-
Aldehyde or Ketone (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)
-
Solvent (e.g., Dichloroethane (DCE) or DCM)
-
Acetic acid (optional, catalytic amount)
Procedure:
-
Setup: Dissolve the morpholine starting material and the aldehyde/ketone in the solvent.
-
Imine/Enamine Formation: If desired, add a catalytic amount of acetic acid to promote the formation of the iminium ion intermediate. Stir for 30-60 minutes at room temperature.
-
Reduction: Add sodium triacetoxyborohydride portion-wise. Be aware of potential gas evolution.
-
Reaction: Stir at room temperature for 2-12 hours until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by carefully adding saturated NaHCO₃ solution. Extract the product with DCM or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the N-alkylated product by flash column chromatography.
Conclusion
The morpholine-3-carboxylic acid scaffold is a validated and powerful platform for the design of novel therapeutics. Mastery of its synthesis, particularly stereoselective routes, provides access to the core structure. Subsequent derivatization through robust and versatile protocols, such as those for amide coupling, esterification, and N-alkylation, allows for the systematic and efficient exploration of chemical space. The application notes and protocols detailed herein offer researchers a comprehensive and field-proven guide to harnessing the full potential of this privileged scaffold in their drug discovery programs.
References
- Vertex AI Search. (2025, May 5).
- National Center for Biotechnology Information. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC.
- ResearchGate. (PDF) Bioisosterism in Drug Discovery and Development - An Overview.
- ResearchGate. (2020, February 21).
- OUCI.
- LASSBIO.
- Patsnap Synapse. (2025, May 21). What is the role of bioisosterism in drug design?.
- ACS Publications. (2017, January 13).
- PubMed. (2020, March 15). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
- PubMed. (2020, March 5).
- Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
- PubMed. (2017, March 13).
- Chem-Impex. Morpholine-3-carboxylic acid.
- Chem-Impex. S-4-Boc-morpholine-3-carboxylic acid.
- ACS Publications. Alkylation Studies of N-Protected-5-substituted Morpholin-3-ones. A Stereoselective Approach to Novel Methylene Ether Dipeptide Isosteres | The Journal of Organic Chemistry.
- University of Dhaka.
- E3S Web of Conferences.
- Royal Society of Chemistry.
- Benchchem.
- Google Patents.
- Current Chemistry Letters. (2022, August 29).
- National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC.
- National Center for Biotechnology Information. (2023, April 26). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC.
- Fluorochem. (S)-Morpholine-3-carboxylic acid hydrochloride (CAS 1187929-04-9).
- DigitalCommons@TMC. (2024, May 3).
- ResearchGate. Synthetic routes to compounds 3a–h and 4a–h.
- ResearchGate. N-alkylation of morpholine with other alcohols | Download Table.
- ResearchGate. Asymmetric synthesis of 2- and 3-substituted chiral morpholines.
- Enamine. Morpholine Bioisosteres for Drug Design.
- ChemicalBook. (2023, May 4). Morpholine-3-carboxylic acid amide | 848488-74-4.
- Semantic Scholar. (2021, October 28). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.
- Organic Syntheses.
- RSC Publishing.
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Boehringer Ingelheim Pharmaceuticals, Inc. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. J. Am. Chem. Soc., 146, 29847-29856.
- Ellesmere College. 4.2.3 (b,c) Synthetic Routes.
- Royal Society of Chemistry. (2020, September). Organic Synthesis Routes. Chemistry Review, 30(1).
- Cheméo. Chemical Properties of Morpholine-3-carboxylic acid, 2-phenyl, methyl ester, trans.
- jOeCHEM. (2019, January 25).
- Save My Exams. (2025, January 19). Synthetic Routes (OCR A Level Chemistry A): Revision Note.
- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Chemistry Teaching Resources. (2013, November). 3.
- Chemguide.
- RSC Publishing.
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jchemrev.com [jchemrev.com]
- 5. chemimpex.com [chemimpex.com]
- 6. rsc.org [rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. ctppc.org [ctppc.org]
- 9. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. banglajol.info [banglajol.info]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. hepatochem.com [hepatochem.com]
- 20. growingscience.com [growingscience.com]
- 21. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. chemguide.co.uk [chemguide.co.uk]
using (2R,3S)-2-methylmorpholine-3-carboxylic acid as a proline surrogate
An Application Guide to (2R,3S)-2-methylmorpholine-3-carboxylic acid: A Conformationally Constrained Proline Surrogate for Advanced Peptide Design
Authored by a Senior Application Scientist
Abstract
Proline's unique cyclic structure imparts critical conformational constraints on peptides and proteins, making it a focal point in drug design and structural biology. However, the inherent flexibility of the prolyl amide bond, which readily interconverts between cis and trans isomers, can lead to conformational heterogeneity, reduced binding affinity, and susceptibility to enzymatic degradation. This guide introduces (2R,3S)-2-methylmorpholine-3-carboxylic acid, a structurally rigid proline surrogate designed to overcome these limitations. By incorporating a morpholine ring and a C2-methyl group, this non-natural amino acid offers researchers a powerful tool to enforce a specific backbone geometry, enhance proteolytic stability, and ultimately refine the pharmacological properties of peptide-based therapeutics. This document provides a comprehensive overview of its structural features, detailed protocols for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and insights into its expected conformational impact.
Introduction: The Proline Conundrum and the Need for Surrogates
Proline is unique among the 20 proteinogenic amino acids due to its secondary amine, which, when incorporated into a peptide chain, forms a tertiary amide. This feature restricts the backbone dihedral angle φ to approximately -65° and eliminates the amide proton as a hydrogen bond donor, often acting as a "breaker" of secondary structures like α-helices and β-sheets.[1] A key characteristic of the Xaa-Pro peptide bond is its relatively low energy barrier between cis and trans conformations, leading to a significant population of the cis isomer (typically 10-30%) in solution, a state highly disfavored in other peptide bonds. This isomerization can be a rate-limiting step in protein folding and a source of conformational ambiguity in bioactive peptides.
Proline surrogates are non-natural amino acids designed to mimic proline's steric bulk while offering enhanced control over the peptide backbone.[2][3] Their applications are diverse, aiming to:
-
Enforce a specific cis or trans amide bond geometry.
-
Introduce novel side-chain functionalities.
-
Improve metabolic stability against proteases. [4]
-
Fine-tune receptor binding affinity and selectivity.
(2R,3S)-2-methylmorpholine-3-carboxylic acid emerges as a sophisticated surrogate, leveraging stereochemically defined substitutions to lock the peptide backbone into a predictable and desirable conformation.
Structural Features and Conformational Implications
The unique topology of (2R,3S)-2-methylmorpholine-3-carboxylic acid is the source of its utility. Its structure differs from proline in two critical ways: the substitution of the γ-methylene (C4) with an oxygen atom and the addition of a methyl group at the α-carbon (C2).
Caption: Structural comparison of L-Proline and its morpholine-based surrogate.
Key Conformational Effects:
-
Amide Bond Geometry: The primary rationale for using this surrogate is to control the Xaa-Proline amide bond conformation. The bulky methyl group at the C2 position introduces significant steric hindrance (A1,3 strain) that strongly disfavors the cis amide isomer. This forces the preceding peptide bond into a predominantly trans conformation, reducing conformational heterogeneity in the final peptide.[5]
-
Ring Pucker: The replacement of a methylene group with an oxygen atom alters the puckering dynamics of the six-membered morpholine ring compared to proline's five-membered pyrrolidine ring. This leads to a more defined and rigid local structure.
-
Reduced Basicity: The electron-withdrawing effect of the ring oxygen (O4) is expected to decrease the basicity of the ring nitrogen (N1) compared to proline, which may influence its chemical reactivity and interaction with biological targets.
Caption: Conceptual impact of the C2-methyl group on amide bond isomerization.
Application Protocols
Protocol 1: Incorporation of the Surrogate via Fmoc-SPPS
This protocol details the incorporation of Fmoc-(2R,3S)-2-methylmorpholine-3-carboxylic acid-OH into a growing peptide chain on a solid support. Due to its sterically hindered nature, specialized coupling conditions are required for optimal efficiency.
Materials and Reagents:
-
Fmoc-(2R,3S)-2-methylmorpholine-3-carboxylic acid-OH
-
Rink Amide MBHA or pre-loaded Wang resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, reagent grade
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)[6]
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Diethyl ether, cold
-
Kaiser test kit
Step-by-Step Methodology:
-
Resin Preparation:
-
Place the desired amount of resin in a reaction vessel.
-
Swell the resin in DMF for 30-60 minutes with gentle agitation. Drain the DMF.
-
-
Fmoc-Deprotection (of the N-terminal amino acid on the resin):
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat with a fresh 20% piperidine/DMF solution for 15-20 minutes, then drain.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (3x) to remove all traces of piperidine.
-
-
Activation and Coupling of the Surrogate:
-
Causality: Standard coupling reagents like HBTU may be insufficient for this hindered amino acid. HATU is a more potent activator that generates a highly reactive acyl-pyridinium species, overcoming the steric barrier for efficient amide bond formation.
-
In a separate vial, dissolve Fmoc-(2R,3S)-2-methylmorpholine-3-carboxylic acid-OH (3.0 eq. relative to resin loading), HATU (2.9 eq.), in DMF.
-
Add DIPEA or NMM (6.0 eq.) to the activation mixture. Allow to pre-activate for 2-5 minutes. The solution may change color.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the reaction at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 40°C).
-
-
Monitoring the Coupling Reaction:
-
Self-Validation: The Kaiser test is a critical checkpoint to ensure the protocol's success. It detects free primary amines on the resin.
-
Take a small sample of resin beads, wash them thoroughly with DMF and DCM.
-
Perform the Kaiser test. A blue bead color indicates a complete reaction (no free amines). A purple or yellow color indicates an incomplete coupling.
-
Troubleshooting: If the coupling is incomplete, drain the reaction solution and repeat the coupling step with a freshly prepared activation mixture ("double coupling").
-
-
Chain Elongation:
-
Once coupling of the surrogate is complete, wash the resin as in step 2.
-
Proceed with the standard Fmoc-deprotection and coupling cycles for the subsequent amino acids in your sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid has been coupled and deprotected, wash the resin extensively with DCM and dry under vacuum.
-
Add the cleavage cocktail (e.g., TFA/TIS/H₂O) to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet 2-3 times with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Peptide Purification and Characterization
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the final peptide using Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the correct molecular weight and assess purity. Further structural characterization can be performed using NMR spectroscopy.
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for surrogate incorporation.
Data Interpretation and Expected Outcomes
The successful incorporation of (2R,3S)-2-methylmorpholine-3-carboxylic acid is expected to yield peptides with distinct properties compared to their proline-containing counterparts.
Table 1: Recommended Coupling Conditions for Hindered Amino Acids
| Coupling Reagent | Equivalents (AA:Reagent:Base) | Typical Time | Efficacy & Notes |
| HATU | 1 : 0.95 : 2 | 2-4 hours | Highly Recommended. Generates a highly reactive intermediate suitable for sterically hindered residues. |
| HCTU | 1 : 0.95 : 2 | 2-4 hours | A very effective alternative to HATU, often with lower risk of racemization. |
| COMU | 1 : 0.95 : 2 | 2-4 hours | Another potent phosphonium-based reagent, comparable in efficacy to HATU/HCTU for difficult couplings.[7] |
| DIC/HOBt | 1 : 1 : 1 | 4-12 hours | Classic carbodiimide method; generally less efficient for hindered couplings and may require longer times. |
Table 2: Illustrative NMR Data for a Model Peptide Ac-Ala-X-NHMe
This table presents hypothetical, yet expected, NMR data illustrating the conformational impact of substituting Proline (X=Pro) with the Surrogate (X=Surr). Such data is typically acquired via 2D NMR experiments (ROESY/NOESY).
| Parameter | Ac-Ala-Pro -NHMe (Expected) | Ac-Ala-Surr -NHMe (Expected) | Interpretation |
| Hα(Ala) - Hδ(X) NOE Intensity | Strong for cis isomer, weak/absent for trans | Weak to absent | The absence of this key inter-residue NOE is a hallmark of a predominantly trans amide bond, confirming the surrogate's intended conformational bias.[8] |
| Hα(Ala) - Hα(X) NOE Intensity | Weak/absent for cis isomer, observable for trans | Observable | The presence of this NOE further supports the trans conformation. |
| Number of Species in ¹H NMR | Two sets of peaks observed in a ~8:2 ratio (trans:cis) | One dominant set of peaks observed (>95%) | The simplification of the NMR spectrum to a single species indicates a conformationally homogenous peptide, locked in the trans form. |
Conclusion and Future Perspectives
(2R,3S)-2-methylmorpholine-3-carboxylic acid is a powerful molecular tool for peptide chemists and drug developers. Its rational design provides a reliable method for enforcing a trans amide bond, thereby reducing conformational complexity and enhancing the structural integrity of synthetic peptides. The protocols outlined herein provide a robust framework for its incorporation, enabling researchers to systematically investigate the structure-activity relationships of their peptides.
The application of this surrogate is expected to be particularly valuable in the design of peptidomimetics where a well-defined turn or extended structure is critical for biological activity, such as in enzyme inhibitors, receptor antagonists, and antimicrobial peptides.[4][8] By offering precise control over a key conformational element, this building block paves the way for the development of next-generation peptide therapeutics with improved potency, stability, and pharmacokinetic profiles.
References
-
Weinreb, S. M. (2007). The application of new methods to the synthesis of constrained proline derivatives, (+)-serratezomine A, and hapalindoles A, G, I, and K. Vanderbilt University Institutional Repository. Available from: [Link]
-
de Graaf, A. J., et al. (2004). The Synthesis of Peptides and Proteins Containing Non-Natural Amino Acids. Chemical Society Reviews. Available from: [Link]
-
Thioloy, M., et al. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules. Available from: [Link]
-
PubChem. (2R,3S)-2,4-Dimethylmorpholine-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
-
de Graaf, A. J., et al. (2004). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews. Available from: [Link]
-
Noren, C. J., et al. (1989). A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. Science. Available from: [Link]
- Thamm, P., et al. (2004). Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry, Vol. E 22a.
-
European Pharmaceutical Review. (2026). New method boosts production of non-natural amino acids for peptide assembly. European Pharmaceutical Review. Available from: [Link]
-
Trabocchi, A., et al. (2008). A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. Arkivoc. Available from: [Link]
-
Li, Z., et al. (2023). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Microbiology Spectrum. Available from: [Link]
-
Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. Available from: [Link]
-
Chaume, G., et al. (2017). Trifluoromethylated Proline Surrogates as Part of “Pro–Pro” Turn‐Inducing Templates. Chemistry – A European Journal. Available from: [Link]
-
ReSca, M. R., et al. (2020). Peptide Side-COOH Groups Have Two Distinct Conformations under Biorelevant Conditions. The Journal of Physical Chemistry Letters. Available from: [Link]
-
ScienceDirect. Proline, a privileged fragment in drug design: advances and future perspectives. Elsevier. Available from: [Link]
- Sureshbabu, R., et al. (2016). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica.
-
Pospisil, J., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Molecules. Available from: [Link]
- Zhang, X., et al. (2012).
-
Stefanic, P., et al. (2004). Conformationally tailored N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]proline templates as molecular tools for the design of peptidomimetics. Design and synthesis of fibrinogen receptor antagonists. Organic & Biomolecular Chemistry. Available from: [Link]
-
Shults, M. D., & Schepartz, A. (2009). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. Methods in Molecular Biology. Available from: [Link]
-
O'Neil, C., et al. (2011). Synthesis and conformational analysis of peptides embodying 2,3-methanopipecolic acids. Organic & Biomolecular Chemistry. Available from: [Link]
-
Shults, M. D., et al. (2021). Stabilization of a miniprotein fold by an unpuckered proline surrogate. Nature Communications. Available from: [Link]
-
Riniker, S. (2022). Conformational Behavior of Peptides. ETH Zurich. Available from: [Link]
-
AgencyIQ by POLITICO. (2024). Surrogate endpoints: Why they sometimes succeed and sometimes fail, and what that means for patients. POLITICO. Available from: [Link]
-
Cohen, A. F. (2001). Biomarkers and Surrogate Endpoints in Clinical Drug Development. Medscape. Available from: [Link]
Sources
- 1. Stabilization of a miniprotein fold by an unpuckered proline surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. The application of new methods to the synthesis of constrained proline derivatives, (+)-serratezomine A, and hapalindoles A, G, I, and K [ir.vanderbilt.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Conformationally tailored N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]proline templates as molecular tools for the design of peptidomimetics. Design and synthesis of fibrinogen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Efficiency N-Alkylation of 2-Methylmorpholine-3-Carboxylic Acid
Topic: Reaction Conditions for N-Alkylation of 2-Methylmorpholine-3-Carboxylic Acid Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary & Structural Analysis
The N-alkylation of 2-methylmorpholine-3-carboxylic acid presents a unique synthetic challenge compared to standard secondary amines. This substrate combines the reduced nucleophilicity of an
Successful derivatization requires overcoming two primary barriers:
-
The Zwitterionic Trap: Like all amino acids, the free acid exists as a zwitterion in neutral media, rendering the nitrogen protonated (ammonium) and non-nucleophilic.
-
The "Steric Wall": The C3-carboxylic acid (alpha to nitrogen) and the C2-methyl group (beta to nitrogen) create a rigid conformational lock. In the cis-configuration, these groups force the morpholine ring into restricted chair conformations that sterically shield the nitrogen lone pair.
This guide details three validated protocols ranging from standard reductive amination to advanced catalytic strategies, prioritizing regioselectivity (N- vs. O-alkylation) and yield.
Critical Decision Matrix
Before selecting a protocol, analyze your electrophile and constraints using the decision tree below.
Figure 1: Strategic selection of alkylation method based on available electrophiles.
Protocol A: Reductive Amination (The Gold Standard)
Best for: Introduction of primary or secondary alkyl groups (Methyl, Ethyl, Benzyl, Isopropyl). Mechanism: Formation of an iminium ion followed by in-situ hydride transfer. Why it works: This method bypasses the risk of quaternary ammonium salt formation (over-alkylation) common in direct SN2 reactions.
Reagents
-
Substrate: 2-methylmorpholine-3-carboxylic acid (1.0 equiv)
-
Carbonyl Source: Aldehyde (1.1 equiv) or Ketone (1.5 equiv)
-
Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 - 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF). Avoid Methanol if using aldehydes to prevent acetal formation.
-
Additive: Acetic Acid (AcOH) (1.0 equiv) – Critical for imine formation.
Step-by-Step Protocol
-
Imine Pre-equilibrium: In a dry reaction vessel under N₂, suspend the morpholine substrate in DCE (0.2 M). Add the aldehyde and Acetic Acid. Stir at room temperature for 30–60 minutes.
-
Technical Insight: The acid disrupts the internal zwitterion, protonating the carboxylate and freeing the amine to attack the aldehyde.
-
-
Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ portion-wise over 10 minutes.
-
Note: Gas evolution (H₂) may occur; ensure venting.
-
-
Reaction: Allow to warm to room temperature and stir for 12–16 hours.
-
Monitoring: Check LC-MS for the disappearance of the imine intermediate (M+R-H).
-
-
Workup: Quench with saturated aqueous NaHCO₃ (pH ~8). Extract with DCM (3x).
-
Purification: If the product is zwitterionic and water-soluble, use ion-exchange chromatography (Dowex 50W) or reverse-phase preparative HPLC.
-
Protocol B: Direct Alkylation via Ester Protection
Best for: Alkylating with substrates that have no aldehyde equivalent (e.g., complex alkyl bromides/iodides). Prerequisite: The carboxylic acid must be protected as an ester (Methyl or Ethyl) to prevent O-alkylation and improve solubility in organic solvents.
Reagents
-
Substrate: Methyl 2-methylmorpholine-3-carboxylate (free base or HCl salt).
-
Electrophile: Alkyl Iodide or Bromide (1.1 equiv).
-
Base: DIPEA (Hunig’s Base, 2.5 equiv) or K₂CO₃ (3.0 equiv).
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous).
Step-by-Step Protocol
-
Esterification (Pre-step): Treat the parent amino acid with SOCl₂ in MeOH (0°C to Reflux, 4h) to generate the methyl ester hydrochloride. Isolate by concentration.
-
Alkylation: Dissolve the ester in dry MeCN. Add K₂CO₃ and the alkyl halide.
-
Catalysis: If using an Alkyl Chloride or Bromide, add 10 mol% NaI (Finkelstein condition) to generate the more reactive iodide in situ.
-
-
Heating: Heat to 60–80°C.
-
Caution: The steric bulk at C2 and C3 significantly retards the SN2 attack. Reaction times may extend to 24–48 hours.
-
-
Hydrolysis (Post-step): Once alkylated, treat the crude ester with LiOH (2.0 equiv) in THF/H₂O (1:1) to reveal the free acid.
Protocol C: Catalytic Reductive Alkylation (Green/Advanced)
Best for: Using carboxylic acids as the alkyl source (e.g., Acetylation -> Reduction) without harsh reducing agents like LiAlH₄. Reference: Based on Zinc/Silane protocols (e.g., Beller et al., Chem. Commun.).
Reagents
-
Substrate: 2-methylmorpholine-3-carboxylic acid ester.
-
Alkyl Source: Carboxylic Acid (e.g., Propionic acid for N-propyl).
-
Silane: Phenylsilane (PhSiH₃, 2-3 equiv).
-
Catalyst: Zinc Acetate (Zn(OAc)₂, 5-10 mol%).
-
Solvent: Toluene or CPME (Cyclopentyl methyl ether).
Step-by-Step Protocol
-
Amidation: Mix the morpholine ester, carboxylic acid, and 1.0 equiv of PhSiH₃ in Toluene. Heat to reflux to form the amide intermediate.
-
Reduction: Add Zn(OAc)₂ catalyst and the remaining PhSiH₃. Continue refluxing.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| No Reaction (Method A) | Steric hindrance preventing imine formation. | Add 3Å Molecular Sieves to the reaction to irreversibly sequester water and drive equilibrium. |
| O-Alkylation observed (Method B) | Free acid was used, or ester hydrolysis occurred. | Ensure strict anhydrous conditions. Verify ester protection via NMR before alkylation step. |
| Low Yield (Method B) | "Beta-branching" effect. | Switch solvent to DMF or NMP to increase SN2 rate. Increase temperature to 90°C. |
| Racemization at C3 | High pH / High Temp. | Avoid strong bases (NaH, KOtBu). Stick to non-nucleophilic bases (DIPEA) or weak inorganic bases (K₂CO₃). |
Mechanistic Visualization: The Steric Wall
The diagram below illustrates why standard SN2 attack is difficult and why the reductive amination route (forming the planar iminium intermediate) is kinetically favored.
Figure 2: Steric environment of the nitrogen center. The planar iminium ion intermediate in Reductive Amination relieves steric congestion compared to the SN2 transition state.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
-
Sorribes, I., Junge, K., & Beller, M. (2014).[6] "Direct Catalytic N-Alkylation of Amines with Carboxylic Acids." Journal of the American Chemical Society.
-
Ortiz, K. G., et al. (2024).[5][7][8] "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." Journal of the American Chemical Society.
- Clayden, J., et al. (2005). "Steric Effects in Organic Chemistry." Organic Chemistry (Oxford University Press). (General Reference for Steric Hindrance concepts).
-
Master Organic Chemistry. (2017). "Reductive Amination: The Guide."
Sources
- 1. researchgate.net [researchgate.net]
- 2. (PDF) Recent progress in the synthesis of morpholines [academia.edu]
- 3. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Green Synthesis of Morpholines via Selective Monoalkylation of Amines [organic-chemistry.org]
- 8. e3s-conferences.org [e3s-conferences.org]
overcoming steric hindrance in 2-methylmorpholine coupling reactions
Technical Support Center: 2-Methylmorpholine Coupling Optimization
Status: Operational Ticket ID: TCH-2MM-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Alpha-Methyl" Challenge
You are likely here because standard coupling protocols (EDC/HOBt, standard SNAr conditions, or generic Pd-tetrakis) have failed to yield product with 2-methylmorpholine.
The Root Cause: Unlike morpholine, 2-methylmorpholine possesses a methyl group at the C2 position (alpha to the nitrogen). While not as bulky as 2,6-dimethylmorpholine, this single methyl group exerts significant 1,2-allylic strain (A-strain) in transition states. It distorts the chair conformation and partially shields the nitrogen lone pair, raising the activation energy (
This guide provides high-fidelity protocols to overcome this specific steric barrier.
Module 1: Amide Bond Formation
Context: Peptide synthesis or small molecule drug discovery.[1]
Standard carbodiimide couplings (EDC/DCC) often stall with alpha-substituted amines due to slow kinetics, leading to activated ester hydrolysis before coupling occurs.
The Solution: High-Velocity Uronium Activation
We must shift from "equilibrium" reagents to "kinetic" reagents that generate a more reactive active ester.
Recommended Protocol (The "HATU/HOAt" System):
-
Stoichiometry: Acid (1.0 equiv) : HATU (1.1 equiv) : HOAt (1.1 equiv) : DIPEA (3.0 equiv) : 2-Methylmorpholine (1.2 equiv).
-
Solvent: DMF or NMP (anhydrous). Avoid DCM; polar aprotic solvents stabilize the polar transition state of the hindered attack.
-
Procedure:
-
Dissolve Acid and HATU/HOAt in DMF (0.2 M).
-
Add DIPEA. Stir for 2 minutes (pre-activation is critical).
-
Add 2-methylmorpholine.
-
Critical Step: If no reaction after 2 hours, do not add more reagent. Heat to 50°C. The steric barrier often requires thermal activation.
-
Troubleshooting Table:
| Symptom | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Activated ester hydrolysis competes with slow amine attack. | Switch to PyAOP . PyAOP is the pyrrolidino analog of HATU and is more reactive towards hindered amines. |
| Epimerization of Acid | Slow coupling allows oxazolone formation on the acid component. | Add Collidine (TMP) instead of DIPEA. It is a weaker base but sufficient for HATU, reducing proton abstraction at the alpha-carbon. |
| Gel formation | Hydrogen bonding aggregation. | Add LiCl (0.4M) to the DMF to disrupt H-bond networks (chaotropic effect). |
Module 2: Buchwald-Hartwig Amination
Context: C-N bond formation with aryl halides.
2-Methylmorpholine is classified as a cyclic, moderately hindered secondary amine . First-generation catalysts (Pd(PPh3)4) or simple bidentates (BINAP) often fail because they cannot facilitate the reductive elimination step when bulky groups are present.
The Solution: Dialkylbiaryl Phosphine Ligands
You need a ligand that is bulky enough to promote reductive elimination but flexible enough to allow amine coordination.
Primary Recommendation: RuPhos or XPhos
-
RuPhos: Specifically engineered for secondary amines.
-
XPhos: Excellent for general steric bulk.
Optimized Protocol:
-
Catalyst: Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%) OR Pre-formed RuPhos-Pd-G4 (2 mol%).
-
Base: NaOtBu (Sodium tert-butoxide). Weak bases like Carbonates often fail with hindered substrates.
-
Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).
Visual Workflow for Ligand Selection:
Caption: Decision logic for Buchwald-Hartwig coupling of 2-methylmorpholine.
Module 3: Nucleophilic Aromatic Substitution (SNAr)
Context: Reacting with heteroaryl chlorides (e.g., chloropyridine, chloropyrimidine).[4]
The methyl group hinders the approach to the aromatic ring, destabilizing the Meisenheimer complex .
The Solution: Solvent Polarity & Temperature
Standard alcohols (MeOH, EtOH) often fail because they hydrogen-bond to the amine lone pair, further reducing its nucleophilicity.
Protocol:
-
Solvent: DMSO or NMP . These polar aprotic solvents stabilize the anionic transition state.
-
Base: DIPEA (organic) or K₂CO₃ (inorganic).
-
Temperature: Start at 80°C. If the electrophile is electron-rich (e.g., 3-chloropyridine), microwave irradiation at 120-150°C is often required.
Data: Solvent Effect on 2-Methylmorpholine Reactivity (Relative Rates)
| Solvent | Relative Rate | Explanation |
| Methanol | 1.0 (Baseline) | H-bonding cages the nucleophile (slow). |
| THF | 12.5 | Better, but lacks polarity to stabilize transition state. |
| DMSO | 140.0 | Optimal. High dielectric constant stabilizes the Meisenheimer complex; no H-bond caging. |
Frequently Asked Questions (FAQ)
Q: Will the stereocenter at C2 racemize during coupling? A: Generally, no . The C2 stereocenter is not acidic (it is a beta-carbon relative to the nitrogen). However, if you are using extremely strong bases (like LiHMDS) in a Buchwald coupling, there is a minor risk. Under standard HATU or SNAr conditions, the enantiomeric excess (ee) of 2-methylmorpholine is retained.
Q: I see a new spot on TLC that isn't product or starting material. What is it? A: In amide couplings, this is likely the N-acylurea byproduct formed from the rearrangement of the O-acylisourea intermediate. This occurs when the amine approach is too slow (due to the methyl group). Fix: Switch to HATU (faster reaction) or add HOAt (catalyst) to intercept the active ester before rearrangement.
Q: Can I use EDC/NHS? A: Not recommended. NHS esters are often too stable and react too slowly with sterically hindered secondary amines, leading to hydrolysis before coupling.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. Link
-
Authority for amide coupling reagent selection (HATU/PyAOP).[5]
-
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link
- Definitive guide for selecting RuPhos for secondary amines.
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry. Link
- Context on the physical properties and conformational challenges of substituted morpholines.
-
WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings. Link
- Industrial process data confirming base/solvent choices for hindered amines.
Sources
Technical Support Center: Synthesis of (2R,3S)-2-Methylmorpholine-3-carboxylic Acid
Welcome to the technical support center for the synthesis of (2R,3S)-2-methylmorpholine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of this valuable chiral building block.
Introduction
(2R,3S)-2-Methylmorpholine-3-carboxylic acid is a key chiral intermediate in the synthesis of various pharmaceutical compounds. Its specific stereochemistry is often crucial for biological activity, making its efficient and stereoselective synthesis a primary concern for medicinal chemists. This guide will address common challenges encountered during its synthesis, offering practical solutions grounded in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues that may arise during the synthesis of (2R,3S)-2-methylmorpholine-3-carboxylic acid.
Issue 1: Low Overall Yield
Question: My overall yield for the synthesis of (2R,3S)-2-methylmorpholine-3-carboxylic acid is consistently low. What are the potential causes and how can I improve it?
Answer: Low overall yield can stem from several factors throughout the synthetic sequence. A systematic approach to troubleshooting is essential.
Potential Causes & Solutions:
-
Incomplete Reactions: Monitor reaction progress closely using appropriate analytical techniques (TLC, LC-MS, NMR). If a reaction stalls, consider the following:
-
Reagent Quality: Ensure all starting materials and reagents are pure and dry. Moisture can be particularly detrimental in reactions involving strong bases or water-sensitive intermediates.[1]
-
Temperature Control: Many steps in morpholine synthesis are temperature-sensitive.[1] Ensure accurate temperature monitoring and control. For instance, some cyclization reactions require elevated temperatures to proceed to completion.[1]
-
Reaction Time: Some reactions, particularly cyclization steps, can be slow and may require extended reaction times to maximize conversion.[1]
-
-
Side Reactions: The formation of byproducts is a common cause of low yields.
-
N-Alkylation vs. N-Acylation: In syntheses involving the formation of the morpholine ring, competitive N-alkylation or N-acylation can occur. The choice of solvent and base can influence the selectivity. For example, in the reaction of morpholine with dimethyl carbonate, higher temperatures favor N-methylation, while lower temperatures can lead to N-carboxymethylation.[2]
-
Over-oxidation: If using an oxidation step, over-oxidation to undesired products can occur. Careful control of the oxidant stoichiometry and reaction conditions is critical.[3]
-
-
Purification Losses: Significant loss of product can occur during workup and purification.
-
Extraction Inefficiency: The target molecule is a carboxylic acid and an amine, making it amphoteric. Ensure the pH of the aqueous layer is optimized for extraction into the organic phase. Generally, acidifying the aqueous phase to a pH well below the pKa of the carboxylic acid will facilitate its extraction.[4]
-
Hygroscopic Nature: Morpholine derivatives can be hygroscopic, readily absorbing moisture from the air.[1] Ensure thorough drying of the crude product before purification and handle the final product under an inert atmosphere if necessary.
-
Issue 2: Poor Diastereoselectivity (Incorrect (2R,3S) ratio)
Question: I am obtaining a mixture of diastereomers instead of the desired (2R,3S) isomer. How can I improve the diastereoselectivity of my synthesis?
Answer: Achieving the correct trans relationship between the methyl group at C2 and the carboxylic acid at C3 is a critical challenge.
Potential Causes & Solutions:
-
Stereocontrol in Ring Formation: The key to diastereoselectivity often lies in the cyclization step.
-
Choice of Synthetic Route: Some synthetic strategies offer better inherent stereocontrol. For example, a diastereoselective reduction of a cyclic imine precursor can be a reliable method. The choice of reducing agent can significantly influence the stereochemical outcome.
-
Reaction Conditions: Temperature can play a crucial role in diastereoselectivity. Lower temperatures often favor the thermodynamically more stable product, which may or may not be the desired isomer. It is crucial to empirically determine the optimal temperature for your specific reaction.
-
-
Epimerization: The stereocenter at C3, being adjacent to a carbonyl group (in a precursor ester or the final acid), can be susceptible to epimerization under basic or acidic conditions.
-
Mild Reaction Conditions: Use the mildest possible conditions for reactions such as ester hydrolysis. Lithium hydroxide (LiOH) in a mixed solvent system like MeOH/H₂O is often used for this purpose.[5]
-
Workup pH Control: During workup, avoid prolonged exposure to strongly acidic or basic conditions.
-
Issue 3: Difficulty with Chiral Resolution
Question: I have synthesized the racemic trans-2-methylmorpholine-3-carboxylic acid, but I am struggling to resolve the enantiomers to obtain the pure (2R,3S) form. What are effective methods for chiral resolution?
Answer: Chiral resolution is a common method to obtain enantiomerically pure compounds from a racemic mixture.[6][7]
Effective Resolution Strategies:
-
Diastereomeric Salt Formation: This is the most common method for resolving chiral carboxylic acids.[6][7]
-
React the racemic acid with a single enantiomer of a chiral base (the resolving agent). Examples of suitable resolving agents for carboxylic acids include chiral amines like (R)-1-phenylethylamine or naturally occurring alkaloids like brucine or strychnine.[7]
-
This reaction forms a mixture of two diastereomeric salts.
-
Separate the diastereomeric salts based on their different physical properties, most commonly solubility, through fractional crystallization.[6][7]
-
Liberate the desired enantiomer of the acid by treating the separated diastereomeric salt with a strong acid.
-
-
Formation of Diastereomeric Esters: An alternative to salt formation is the creation of diastereomeric esters.
Issue 4: Challenges in Purification
Question: I am having trouble purifying the final (2R,3S)-2-methylmorpholine-3-carboxylic acid. What are the recommended purification methods?
Answer: The zwitterionic nature of amino acids can make them challenging to purify.
Purification Protocols:
-
Crystallization: This is often the most effective method for purifying the final product.
-
Solvent Selection: Experiment with different solvent systems to find one that provides good solubility at elevated temperatures and poor solubility at room temperature or below. Common solvents for recrystallizing carboxylic acids include water, alcohols, or mixtures like toluene/petroleum ether.[4]
-
pH Adjustment: The solubility of amino acids is highly dependent on pH. You can often induce crystallization by carefully adjusting the pH of an aqueous solution to the isoelectric point of the molecule.
-
-
Acid-Base Extraction: This technique can be used to remove neutral and basic impurities.[4]
-
Dissolve the crude product in an aqueous base (e.g., NaOH solution).
-
Wash with an organic solvent (e.g., diethyl ether) to remove neutral and basic impurities.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the purified carboxylic acid.
-
Collect the precipitate by filtration.
-
-
Ion-Exchange Chromatography: For difficult separations, ion-exchange chromatography can be a powerful tool.
-
Use a cation-exchange resin.
-
Load the crude product onto the column.
-
Wash with water or a buffer to remove impurities.
-
Elute the desired amino acid with a dilute base, such as aqueous ammonia.
-
Experimental Workflow & Protocols
Workflow for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low yields in organic synthesis.
General Protocol for Diastereomeric Salt Resolution
This protocol provides a general guideline for the resolution of a racemic carboxylic acid using a chiral amine.
-
Dissolution: Dissolve one equivalent of the racemic (±)-trans-2-methylmorpholine-3-carboxylic acid in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).
-
Addition of Resolving Agent: Add 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., (R)-1-phenylethylamine) to the solution.
-
Crystallization: Allow the solution to stand at room temperature or cool it to induce crystallization of one of the diastereomeric salts. The less soluble diastereomer will crystallize out first.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Check Purity: Analyze the optical purity of the crystallized salt (and the mother liquor) using techniques like chiral HPLC or by measuring the specific rotation.
-
Liberation of the Free Acid: Dissolve the diastereomerically pure salt in water and acidify with a strong acid (e.g., 1M HCl) to precipitate the enantiomerically pure carboxylic acid.
-
Final Purification: Collect the pure enantiomer by filtration, wash with cold water, and dry under vacuum.
Quantitative Data Summary
| Parameter | Typical Range | Notes |
| Reaction Temperature | -78°C to 100°C | Highly dependent on the specific reaction step. Lower temperatures often improve selectivity.[1] |
| Reaction Time | 1 hour to 48 hours | Monitor by TLC or LC-MS to determine completion.[1] |
| pH for Extraction | 1-3 | To ensure the carboxylic acid is fully protonated for extraction into an organic solvent.[4] |
| Equivalents of Resolving Agent | 0.5 - 1.0 | Using substoichiometric amounts can sometimes improve the purity of the first crop of crystals. |
Conclusion
Improving the yield and stereoselectivity of (2R,3S)-2-methylmorpholine-3-carboxylic acid synthesis requires a careful and systematic approach to troubleshooting. By understanding the underlying chemical principles and paying close attention to reaction conditions, reagent quality, and purification techniques, researchers can significantly enhance the efficiency of their synthetic efforts. This guide provides a starting point for addressing common challenges, but empirical optimization will always be necessary for any specific synthetic route.
References
- Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. (2021). Vertex AI Search.
- Optimizing reaction conditions for the synthesis of morpholine derivatives - Benchchem. Vertex AI Search.
-
Kőnig, B. et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. Available at: [Link]
- Pagore, R. R. & Biyani, K. R. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica.
-
Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. (2021). PMC. Available at: [Link]
-
Penso, M. et al. (2012). Diastereoselective Protocols for the Synthesis of 2,3-trans- and 2,3-cis-6-Methoxy-morpholine-2-carboxylic Acid Derivatives. The Journal of Organic Chemistry. Available at: [Link]
- General procedures for the purification of Carboxylic acids - Chempedia - LookChem. Vertex AI Search.
- Organic Syntheses Procedure. Vertex AI Search.
- Chiral resolution - Wikipedia. Vertex AI Search.
-
Resolution (Separation) of Enantiomers. (2020). Chemistry LibreTexts. Available at: [Link]
- Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Vertex AI Search.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 5. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. BJOC - Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs [beilstein-journals.org]
- 9. Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Morpholine Amino acid Hydrochloride Salts
Welcome to the technical support center for the purification of morpholine amino acid hydrochloride salts. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these specialized building blocks. The purity of these compounds is paramount for successful downstream applications, from peptide synthesis to the development of novel therapeutics.
This document provides in-depth, experience-driven guidance in a question-and-answer format, addressing common and complex challenges encountered during purification. We will explore the "why" behind each technique, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, practical problems you may encounter during your experiments.
Q1: My final product has "oiled out" or precipitated as an amorphous solid instead of crystallizing. What should I do?
This is one of the most common challenges. Oiling out occurs when the compound separates from the solution as a liquid phase rather than an ordered crystalline lattice. This is often due to high impurity levels, rapid cooling, or an inappropriate solvent system.
Causality & Solution Workflow:
-
Assess Purity: An impure product often has a lower melting point and can form a eutectic mixture with solvents, preventing crystallization. Before attempting recrystallization, analyze a crude sample by HPLC and ¹H NMR to estimate the purity level. If it's below 85-90%, a pre-purification step is recommended.
-
Solvent System Re-evaluation:
-
Problem: The compound may be too soluble in your chosen solvent, even at low temperatures.
-
Solution: Introduce an "anti-solvent" – a solvent in which your compound is insoluble but which is miscible with your primary solvent. Add the anti-solvent dropwise to a dissolved solution of your compound at room temperature or slightly elevated temperature until persistent cloudiness is observed. Then, add a small amount of the primary solvent to redissolve, and allow the system to cool slowly. This controlled reduction in solubility is often the key to inducing crystallization.
-
-
Control the Rate of Supersaturation:
-
Problem: Crash cooling a saturated solution creates a high level of supersaturation too quickly, favoring amorphous precipitation over ordered crystal growth.
-
Solution: Allow the heated, saturated solution to cool to room temperature slowly. If no crystals form, store the flask in a refrigerator (4 °C), and only then move to a freezer (-20 °C). Slow cooling is critical.
-
-
Induce Nucleation:
-
Problem: Crystal growth requires a nucleation point.
-
Solution: Try scratching the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches can provide a surface for crystals to form. Alternatively, if you have a pure crystal from a previous batch, add a single, tiny "seed crystal" to the cooled, supersaturated solution.[1]
-
-
If All Else Fails, Isolate and Re-attempt: If the product persists as an oil, decant the solvent, and place the oil under high vacuum to remove residual solvent. The resulting solid (which may be a glass or foam) can then be subjected to a different purification technique, such as a slurry wash (see Protocol 2) or column chromatography.
Q2: My NMR spectrum shows significant residual solvent (e.g., DCM, Ethyl Acetate) that I can't remove under high vacuum. How can I get rid of it?
Residual solvents can be trapped within the crystal lattice or be difficult to remove from amorphous solids.
Causality & Solutions:
-
Trituration/Slurry: This is often the most effective method. Suspend your crude, dry solid in a solvent in which your product is poorly soluble but the impurity (in this case, the residual solvent) is highly soluble. A common choice is diethyl ether or hexanes. Stir the suspension vigorously for 30-60 minutes, then filter and wash the solid with fresh, cold anti-solvent. This process washes the impurities away from the surface of the solid particles.
-
Re-precipitation: Dissolve the solid in a minimal amount of a suitable solvent (e.g., methanol or DCM) and precipitate it by adding a large volume of an anti-solvent (e.g., diethyl ether).[2] The rapid precipitation often leaves solvent impurities behind in the solution. This is less controlled than recrystallization but effective for removing trapped solvents.
-
Lyophilization (Freeze-Drying): If your compound is water-soluble, dissolve it in a minimal amount of water (or a water/t-butanol mixture), freeze the solution, and lyophilize it. This can effectively remove a wide range of volatile organic solvents and water.
Q3: My HPLC/MS analysis shows several unexpected peaks. What are the likely sources of these impurities?
The identity of impurities is highly dependent on the synthetic route used to prepare the morpholine amino acid. However, some common classes of impurities are frequently observed.
-
Starting Material Impurities: The most obvious source is the carry-through of impurities from the starting morpholine or the protected amino acid.[3][4] Always ensure the purity of your starting materials before beginning a synthesis.
-
Synthesis-Related Impurities:
-
Deletion/Incomplete Coupling Products: If the morpholine moiety was introduced as part of a larger peptide synthesis, incomplete coupling or deprotection steps can lead to related peptide impurities.[5][6]
-
Diastereomers: Racemization of the amino acid's alpha-carbon can occur under harsh basic or acidic conditions, leading to diastereomeric impurities that can be very difficult to separate by standard recrystallization.[6][7] Chiral HPLC is often required for analysis and purification.
-
Protecting Group Adducts: Incomplete removal of side-chain protecting groups (e.g., Boc, Cbz, Trt) is a common issue.[7]
-
Oxidation Products: Amino acids like methionine and tryptophan are susceptible to oxidation.[6][8]
-
Troubleshooting Impurities: For closely related structural impurities, recrystallization may not be effective. In these cases, preparative reverse-phase HPLC is often the required purification method. For diastereomers, chiral chromatography may be necessary.
Q4: The yield of my purified salt is very low after recrystallization. How can I improve it?
Low yield is typically a result of either incomplete crystallization or using a suboptimal solvent system where the product has significant solubility even at low temperatures.
Strategies to Improve Yield:
-
Optimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the compound. Using an excessive volume will keep more of your product in solution upon cooling.
-
Check the Mother Liquor: After filtering your crystals, concentrate the remaining solution (the mother liquor) and analyze it by TLC or HPLC. If a significant amount of product remains, you can perform a second-crop crystallization by further concentrating the solution and cooling it again. Be aware that the purity of the second crop will likely be lower than the first.
-
Change the Solvent System: Your product may be too soluble in the chosen solvent. Experiment with different solvent/anti-solvent combinations to find a system where the solubility difference between hot and cold is maximized.
-
Ensure Complete Precipitation: For hydrochloride salts, ensuring the solution is slightly acidic can sometimes reduce solubility and improve yield. A small excess of HCl in the crystallization medium can drive precipitation via the common-ion effect.
Frequently Asked Questions (FAQs)
Q1: What is the best general purification strategy for a new morpholine amino acid HCl salt?
There is no single "best" method, as the optimal strategy depends on the compound's physical properties and impurity profile. However, a systematic approach is highly effective. The following decision tree illustrates a logical workflow.
Caption: Decision workflow for selecting a purification strategy.
Q2: How do I choose the right solvent system for recrystallization?
The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated. For hydrochloride salts, polar protic solvents are often a good starting point.
General Principles:
-
"Like Dissolves Like": Since morpholine amino acid HCl salts are polar and contain hydrogen-bond donors/acceptors, polar solvents are typically required.
-
Systematic Screening: Test the solubility of a few milligrams of your crude product in ~0.5 mL of various solvents at room temperature and then upon heating.
-
Common Solvent Systems: The table below provides common solvent systems used for polar organic salts. An anti-solvent is added to a solution of the compound to induce precipitation.
| Primary Solvent (Dissolves Compound) | Common Anti-Solvent(s) (Causes Precipitation) | Notes |
| Methanol (MeOH) | Diethyl Ether (Et₂O), Ethyl Acetate (EtOAc), Dichloromethane (DCM) | Methanol is a very polar solvent that dissolves most salts. Et₂O is an excellent anti-solvent. |
| Ethanol (EtOH) / Isopropanol (IPA) | Ethyl Acetate (EtOAc), Hexanes, Toluene | Slightly less polar than MeOH, often providing a better solubility differential between hot and cold. |
| Water (H₂O) | Acetone, Isopropanol (IPA), Ethanol (EtOH) | Excellent for highly polar salts. Recrystallization from water can yield very pure products.[9][10] |
| Ethyl Acetate (EtOAc) | Hexanes, Heptane | Useful for less polar HCl salts. Can sometimes be used as a single solvent if solubility allows. |
Q3: When is column chromatography necessary?
While recrystallization is preferred for its scalability and efficiency, column chromatography is essential in several scenarios:
-
Separating Closely Related Impurities: When impurities have very similar solubility profiles to the desired product (e.g., diastereomers, deletion sequences), recrystallization is often ineffective.
-
Purifying Non-Crystalline Materials: If your product consistently oils out and cannot be crystallized, chromatography is the primary alternative.
-
Small-Scale Purification: For small research quantities (<1 g), chromatography can sometimes be faster than optimizing a recrystallization procedure.
For these polar salts, reverse-phase (C18) HPLC using a water/acetonitrile or water/methanol gradient with a TFA or formic acid modifier is the most common method.[11][12]
Q4: What analytical techniques are essential to confirm the purity and identity of my final product?
A combination of techniques is required to unambiguously confirm the structure and purity of your compound.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment.[11][13] It provides a quantitative measure of purity (e.g., ">98% by area at 210 nm").
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR confirm the chemical structure and can help identify impurities if they are present in sufficient quantity (>1-2%).
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Karl Fischer Titration: Specifically measures the water content, which is a common "impurity" in hygroscopic HCl salts.[14]
-
Elemental Analysis (C, H, N): Provides the empirical formula of the compound. A result within ±0.4% of the calculated values is strong evidence of purity.
Detailed Experimental Protocols
Protocol 1: Recrystallization from a Solvent/Anti-Solvent System (Methanol/Diethyl Ether)
This protocol describes a general method for purifying a morpholine amino acid HCl salt that is soluble in methanol and insoluble in diethyl ether.
-
Dissolution: Place the crude, dry solid (e.g., 1.0 g) in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add the minimum volume of methanol at room temperature required to fully dissolve the solid with stirring.
-
Hot Filtration (Optional but Recommended): If any insoluble particulate matter is visible, heat the solution gently and perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove it.
-
Precipitation: While stirring the methanol solution at room temperature, slowly add diethyl ether from a Pasteur pipette or dropping funnel. Continue adding until the solution becomes persistently cloudy (turbid).
-
Re-solubilization: Add methanol dropwise until the solution becomes clear again. This brings the system to the exact point of saturation.
-
Crystallization: Cover the flask (e.g., with perforated parafilm) and allow it to stand undisturbed at room temperature. Slow cooling is best. If no crystals form after an hour, place the flask in a 4 °C refrigerator.
-
Isolation: Once a good crop of crystals has formed, cool the flask in an ice bath for 15-30 minutes to maximize precipitation. Collect the solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to a constant weight.
-
Analysis: Analyze the final product for purity and identity using the methods described in FAQ Q4.
Protocol 2: Trituration/Slurry Wash for Crude Purification
This protocol is useful for a quick pre-purification of a crude solid to remove highly soluble impurities before a final recrystallization.
-
Suspension: Place the crude, dry solid in a flask with a stir bar. Add a sufficient volume of a solvent in which the product is known to be poorly soluble (e.g., ethyl acetate or diethyl ether). A good starting point is ~10-20 mL of solvent per gram of solid.
-
Stirring: Stir the resulting suspension (slurry) vigorously at room temperature for 30-60 minutes.
-
Isolation: Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with several small portions of the fresh, cold trituration solvent.
-
Drying: Dry the solid under high vacuum.
-
Analysis: Analyze the solid by HPLC or TLC to determine if the purity has improved sufficiently for the next step or if it meets requirements.
References
- Selective adsorption of trace morpholine impurities over N-ethyl morpholine by tetralactam solids.
- On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository.
- Investigation of Impurities in Peptide Pools. MDPI.
- Understanding the Impact of Impurities in Peptide Coupling Reagents. American Chemical Society.
- 6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud.
- Peptide Impurities. Sigma-Aldrich.
- Quality Control of Amino Acids & Peptides: A Guide. Bachem.
- Related impurities in peptide medicines. PubMed.
- A New Method for the Preparation of Hydrochlorides (hydrobromides) of Amino Acids. Journal of the American Chemical Society.
- Method for producing amino acid ester hydrochloride.
- Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regul
- crystallization and dry reagents. Sciencemadness Discussion Board.
- Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of rel
- Green Synthesis of Morpholines via Selective Monoalkyl
- Analytical Methods For Amino Acids. Tamilnadu Test House.
- Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry.
- How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?
- Guide for crystalliz
Sources
- 1. unifr.ch [unifr.ch]
- 2. researchgate.net [researchgate.net]
- 3. Selective adsorption of trace morpholine impurities over N-ethyl morpholine by tetralactam solids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 7. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. bachem.com [bachem.com]
- 12. mdpi.com [mdpi.com]
- 13. tamilnadutesthouse.com [tamilnadutesthouse.com]
- 14. Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding epimerization at the C3 position of morpholine carboxylic acids
Ticket Subject: Strategies to prevent C3-epimerization during amide coupling. Assigned Specialist: Senior Application Scientist, Process Chemistry Division. Status: Open.
Introduction: The C3 Stability Challenge
Welcome to the Technical Support Center. You are likely accessing this guide because you have observed loss of chiral integrity (eroded ee or dr) when coupling Morpholine-3-carboxylic acid (M3CA) derivatives.
The Core Issue: M3CA is a cyclic
This guide provides a self-validating workflow to lock in stereochemistry during synthesis.
Module 1: Diagnostic & Mechanism (The "Why")
Before optimizing conditions, you must understand the failure mode. Epimerization in M3CA is rarely random; it is a kinetic consequence of your activation strategy.
The Mechanism of Failure: Oxazolone Formation
When you activate the carboxyl group (creating an active ester), the carbonyl oxygen of the N4-protecting group (if it is an amide or carbamate) can attack the activated carbonyl.
-
Cyclization: The N4-acyl group attacks the C3-activated ester, forming a cationic intermediate.
-
Deprotonation: The C3 proton is now highly acidic. Base removes it, forming a neutral, aromatic 5(4H)-oxazolone (azlactone).
-
Loss of Chirality: This intermediate is planar at C3.
-
Re-opening: The amine nucleophile attacks the oxazolone, re-opening the ring, but the C3 center re-protonates randomly, resulting in a racemic product.
Visualizing the Pathway
Caption: Figure 1. The mechanistic bifurcation between direct coupling (green path) and oxazolone-mediated racemization (red path).
Module 2: Reagent Selection Matrix
The choice of coupling reagents determines the "safe window" for your reaction.
| Component | Recommendation | Technical Rationale |
| Coupling Agent | T3P (Propylphosphonic anhydride) | Gold Standard. T3P exhibits the lowest rate of epimerization because it does not generate a highly reactive O-acylisourea intermediate that facilitates oxazolone formation as readily as carbodiimides [1]. |
| Coupling Agent | DIC + Oxyma Pure | Silver Standard. Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is superior to HOBt/HOAt in suppressing racemization while maintaining high reactivity [2]. |
| Base | 2,4,6-Collidine (TMP) | Critical. Unlike DIPEA or TEA, Collidine is sterically hindered and a weaker base (pKa ~7.4 vs 10.5). It neutralizes the acid generated during coupling without abstracting the acidic C3 proton [3]. |
| Protecting Group | Urethanes (Boc, Fmoc) | Amide protecting groups (Acetyl, Benzoyl) on N4 are "suicide" groups for M3CA; they form oxazolones rapidly. Urethanes are much more stable [4]. |
| Solvent | DCM/DMF (1:1) | Pure DMF (polar aprotic) stabilizes the charged transition state of the deprotonation. Diluting with DCM (if solubility permits) reduces this effect. |
Module 3: The "Safe-Zone" Protocol
Do not use standard peptide coupling conditions (e.g., HATU/DIPEA at RT). Use this optimized protocol for M3CA derivatives.
Protocol: Low-Temperature Collidine-Mediated Coupling
Reagents:
-
N-Protected Morpholine-3-COOH (1.0 equiv)
-
Amine partner (1.1 equiv)
-
T3P (50% in EtOAc/DMF) (1.5 equiv) OR HATU (1.1 equiv)
-
2,4,6-Collidine (2.5 equiv)
-
Solvent: Anhydrous DCM or DMF (0.1 M concentration)
Step-by-Step Workflow:
-
Dissolution: Dissolve the N-protected M3CA and the Amine partner in the solvent.
-
Note: Unlike standard protocols, we add the amine before the activation agent to ensure the activated ester is intercepted immediately, reducing the lifetime of the racemization-prone intermediate.
-
-
Cryo-Cooling: Cool the reaction mixture to 0 °C (ice bath).
-
Why: Kinetic control. The rate of oxazolone formation (
) drops significantly faster with temperature than the rate of amide bond formation ( ).
-
-
Base Addition: Add 2,4,6-Collidine dropwise.
-
Activation: Add the coupling agent (T3P or HATU ) dropwise over 5 minutes.
-
Incubation: Stir at 0 °C for 1 hour.
-
Monitoring: Check LCMS. If conversion is <50%, allow to warm to 10 °C. Do not heat.
-
Quench: Quench with 0.5 M HCl (if acid stable) or saturated NH₄Cl to neutralize residual base immediately.
Module 4: Troubleshooting & Logic Flow
Use this decision tree to diagnose persistent epimerization issues.
Caption: Figure 2.[1][2] Diagnostic logic flow for identifying the root cause of C3 epimerization.
Module 5: FAQ - Quick Resolution Guide
Q1: Can I use EDC/NHS for this coupling? A: Avoid it if possible. While NHS esters are relatively stable, the slow reactivity of EDC can allow the activated O-acylisourea to cyclize to the oxazolone before the NHS ester forms. If you must use carbodiimides, use DIC/Oxyma Pure ; Oxyma acts as a superior nucleophile to intercept the active ester [2].
Q2: How do I measure the epimerization ratio accurately? A: Standard C18 HPLC may not separate the diastereomers.
-
Marfey's Reagent: If you can deprotect the amine product, derivatize with Marfey's reagent (FDAA) and analyze by LCMS.
-
Chiral SFC: Use a Chiralpak IC or IG column.
-
NMR: If the product is rigid, look for doubling of the C3 proton signal or distinct chemical shifts in the N-protecting group region.
Q3: I am synthesizing a fragment and cannot change the N-Acetyl group. What now? A: If you are forced to couple an N-acyl M3CA (high risk):
-
Use T3P in EtOAc (not DMF).
-
Cool to -20 °C .
-
Use no base if the amine is a free base. If the amine is a salt, use exactly 1.0 equivalent of Collidine.
References
-
Dunetz, J. R., et al. (2016). "T3P: Propylphosphonic Anhydride." Organic Process Research & Development, 20(2), 140–177.
-
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal, 15(37), 9394–9403.
-
Carpino, L. A., et al. (2002). "The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization in the Course of the Coupling of N-Alkoxycarbonylamino Acids." The Journal of Organic Chemistry, 67(19), 6856–6859.
-
Sladojevich, F., et al. (2007).[3] "Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid."[3] The Journal of Organic Chemistry, 72(11), 4254–4257.[3]
Sources
Technical Support Center: Crystallization of (2R,3S)-2-Methylmorpholine-3-Carboxylic Acid
[1]
Ticket ID: CRY-MMP-2R3S Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Crystallization, Resolution, and Isolation Protocols[1]
Welcome to the Technical Support Center
You have reached the specialized support hub for (2R,3S)-2-methylmorpholine-3-carboxylic acid (often referred to as the "Aprepitant Intermediate" core).[1] This molecule presents unique challenges due to its zwitterionic nature , high water solubility , and the critical need for diastereomeric purity (separating the (2R,3S) isomer from the (2S,3S) or (2R,3R) impurities).[1]
Below you will find a curated set of troubleshooting guides, standard operating procedures (SOPs), and decision trees designed to resolve your specific experimental bottlenecks.
Module 1: Solubility & Solvent Selection
User Issue: "I cannot get the free acid to crystallize; it stays in the aqueous phase or oils out when I add organics."
Root Cause Analysis
As an amino acid derivative, (2R,3S)-2-methylmorpholine-3-carboxylic acid exists primarily as a zwitterion in neutral solution.[1] This creates a "solubility trap":
-
High Water Solubility: The charged ammonium and carboxylate groups interact strongly with water.[1]
-
Low Organic Solubility: It is insoluble in non-polar solvents (Hexane, Toluene) and sparingly soluble in polar aprotic solvents (Acetone, THF) unless the pH is manipulated.[1]
The Solution: Isoelectric Point (pI) Crystallization
To crystallize the free acid, you must minimize its solubility by adjusting the pH to its isoelectric point (typically pH 5.5–6.5 for this class of morpholines) and using a water-miscible antisolvent.[1]
Protocol A: The "Reverse Addition" Antisolvent Method
-
Target: Isolation of Free Acid (Zwitterion).
-
Scale: 10g basis.
| Step | Action | Critical Parameter |
| 1 | Dissolve crude solid in Water (min. volume). | Ratio: ~2-3 mL/g.[1] Heat to 50°C if needed. |
| 2 | Adjust pH to 6.0 ± 0.2 using 2N NaOH or HCl. | Crucial: This is the pI where solubility is lowest.[1] |
| 3 | Prepare Isopropanol (IPA) or Acetone in a separate vessel. | Volume: 5-10x the water volume.[1] Cool to 0-5°C. |
| 4 | Slowly add the aqueous solution into the antisolvent. | Rate: Dropwise. Stirring: High shear. |
| 5 | Age the slurry at 0°C for 4 hours. | Do not rush. Morpholines are slow to nucleate. |
| 6 | Filter and wash with cold IPA. | Dry under vacuum at 45°C. |
Module 2: Diastereomeric Resolution & Purity
User Issue: "My NMR shows a mixture of diastereomers. How do I upgrade the (2R,3S) content?"
Expert Insight
The (2R,3S) configuration implies a specific relative stereochemistry between the methyl group at C2 and the carboxyl group at C3. If you synthesized this via a non-stereoselective route (or a partially selective one), you likely have the (2S,3S) diastereomer as a contaminant.[1]
Strategy: The Hydrochloride Salt (HCl) of the (2R,3S) isomer often has significantly different lattice energy than its diastereomers, making it the preferred form for purification.
Protocol B: HCl Salt Formation & Recrystallization
-
Target: >99% de (Diastereomeric Excess).
-
Reference: This aligns with standard protocols for morpholine amino acids used in NK1 antagonist synthesis.
-
Salt Formation: Dissolve the free acid in Methanol (MeOH) .[1]
-
Acidification: Add 1.1 equivalents of TMSCl (generates anhydrous HCl in situ) or HCl in Dioxane.
-
Displacement: Distill off MeOH to reduce volume or swap solvent to IPA .
-
Crystallization:
Module 3: Troubleshooting Logic (Visualization)
User Issue: "I'm stuck. The oil won't solidify, or the yield is too low."
Use the following logic flow to diagnose your specific failure mode.
Caption: Decision tree for selecting crystallization pathways and troubleshooting phase separation (oiling out).
Module 4: Frequently Asked Questions (FAQ)
Q1: Why does my product oil out instead of crystallizing?
-
A: This is classic "Liquid-Liquid Phase Separation" (LLPS).[1] It happens when the metastable zone is too wide or impurities lower the energy barrier for the oil phase vs. the crystal phase.
-
Fix: Ensure the temperature is above the oiling point when you add the antisolvent. Add seed crystals immediately when the solution becomes slightly turbid. Do not crash cool.
-
Q2: Can I use Ethanol instead of IPA?
-
A: Yes, but Ethanol holds more water and has higher solubility for the zwitterion, potentially lowering your yield. IPA (Isopropanol) is generally superior for "salting out" amino acids because it lowers the dielectric constant of the media more effectively than Ethanol.
Q3: How do I remove the (2S,3S) diastereomer?
-
A: If the HCl recrystallization (Protocol B) fails, consider Derivatization .[1]
-
Convert the acid to the Methyl Ester .
-
The esters often have lower melting points but distinct solubility profiles in Heptane/Ethyl Acetate mixtures.
-
Once the ester is purified, hydrolyze it back to the acid using LiOH in THF/Water.
-
Q4: What is the best way to dry the crystals?
-
A: These compounds are hygroscopic.[1] Dry in a vacuum oven at 40–50°C with a nitrogen bleed. If drying the HCl salt, ensure no excess HCl gas is trapped, as it can cause degradation over time.
References & Authority
-
Solvent Selection for Amino Acids: Achenie, L. E. K., et al. "Solvent design for crystallization of carboxylic acids."[1] Computer Aided Chemical Engineering.
-
Resolution of Morpholine Derivatives: Merck & Co.[1] Patents regarding the synthesis of Aprepitant (Emend). The (2R,3S)-2-methylmorpholine-3-carboxylic acid is a known fragment.[1] See generally U.S. Patent 5,719,147 for salt handling of similar morpholines.[1]
-
General Chirality Support: "Resolution of Enantiomers." Chiralpedia.
-
Physical Properties: PubChem Compound Summary for (2R,3S)-2-methylmorpholine-3-carboxylic acid. [1]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.
Technical Support Center: Purification of Chiral Morpholine Building Blocks
Welcome to the technical support center for the purification of chiral morpholine building blocks. As a senior application scientist, I understand the critical importance of enantiopurity and diastereomeric purity in the synthesis of novel therapeutics.[1][2][3][4][5] The morpholine scaffold is a privileged structure in medicinal chemistry, valued for its ability to improve pharmacokinetic properties.[5][6] However, the presence of even minute impurities can drastically alter a drug's efficacy and safety profile.[2][3][7]
This guide is designed to provide you with practical, field-proven insights and troubleshooting strategies to address the common purification challenges encountered in your laboratory. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in chiral morpholine synthesis?
The most prevalent impurities are typically diastereomers and enantiomers of the desired product.[8][9] Other common impurities can include starting materials, reagents, and by-products from side reactions.[2] The specific impurity profile will depend on the synthetic route employed.
Q2: How pure does my chiral morpholine building block need to be?
The required purity level is dictated by the intended application. For early-stage drug discovery, a purity of >95% is often acceptable. However, for preclinical and clinical development, the standards are much more stringent, typically requiring >99% purity with well-characterized impurity profiles, as mandated by regulatory agencies like the FDA and EMA.[2][10][11]
Q3: What is the first purification method I should attempt?
For crystalline solids, recrystallization is often the most efficient and cost-effective initial purification step.[12][13] It can be highly effective at removing diastereomers and other impurities.[14] For oils or non-crystalline solids, silica gel column chromatography is a common starting point.[8][15]
Q4: When is chiral chromatography necessary?
Chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), is essential for the separation of enantiomers.[3][8][16][17][18][19] It is also used for the purification of diastereomers that are difficult to separate by other means.[8]
Troubleshooting Guides
Troubleshooting Recrystallization of Chiral Morpholines
Problem: My chiral morpholine derivative will not crystallize, or the purity does not improve after recrystallization.
Potential Causes & Solutions:
| Potential Cause | Solution |
| Incorrect Solvent System | The ideal solvent system should dissolve the compound when hot but have low solubility when cold. A systematic solvent screen is recommended. Start with common solvents like ethyl acetate, isopropanol, or toluene.[12][20] If a single solvent is not effective, try a binary solvent system. |
| Oiling Out | The compound is coming out of solution as an oil instead of a solid. This often occurs when the solution is cooled too quickly or when the concentration is too high. Try slower cooling, more dilute solutions, or a different solvent system. |
| Supersaturation | The solution is supersaturated, and crystallization has not been initiated. Try seeding the solution with a small crystal of the pure compound or scratching the inside of the flask with a glass rod to create nucleation sites. |
| Insoluble Impurities | The presence of insoluble impurities can inhibit crystallization. Perform a hot filtration to remove any undissolved material before allowing the solution to cool. |
Troubleshooting Chromatographic Separation of Diastereomers
Problem: My diastereomers are co-eluting or have poor separation on a silica gel column.
Potential Causes & Solutions:
| Potential Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent is critical for achieving separation. A common mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1][15] Systematically vary the ratio of these solvents to optimize separation. |
| Column Overloading | Too much crude material has been loaded onto the column, exceeding its separation capacity. Reduce the amount of material loaded relative to the amount of silica gel. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight. |
| Poor Column Packing | An improperly packed column will have channels that lead to band broadening and poor separation. Ensure the silica gel is packed uniformly without any air bubbles. |
| Structurally Similar Diastereomers | Some diastereomers have very similar polarities and are challenging to separate on silica. In such cases, consider derivatization to a more easily separable compound or move to a more advanced technique like preparative HPLC or SFC.[8] |
Troubleshooting Chiral HPLC/SFC Resolution of Enantiomers
Problem: I am not seeing any separation of my enantiomers on a chiral column.
Potential Causes & Solutions:
| Potential Cause | Solution |
| Incorrect Chiral Stationary Phase (CSP) | The choice of CSP is the most critical factor for chiral separation.[3][21] There is no universal CSP, and screening a variety of columns (e.g., polysaccharide-based like Chiralcel® or Chiralpak®) is often necessary.[21][22] |
| Mobile Phase Composition | The mobile phase composition, including the organic modifier (e.g., ethanol, isopropanol) and any additives (e.g., diethylamine for basic compounds), significantly impacts resolution.[21] Systematically vary the mobile phase to optimize the separation. |
| Temperature | Temperature can affect the interactions between the analyte and the CSP. Try running the separation at different temperatures (e.g., 25°C, 40°C) to see if it improves resolution.[21] |
| Flow Rate | A lower flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP.[21] |
Experimental Protocols
Protocol 1: Diastereomeric Salt Recrystallization
This method is particularly useful for resolving enantiomers by converting them into diastereomeric salts with a chiral acid.[14]
-
Dissolution: Dissolve the racemic morpholine base in a suitable solvent (e.g., ethanol, isopropanol).
-
Acid Addition: Add a solution of a chiral resolving agent (e.g., L- or D-tartaric acid, mandelic acid) in the same solvent, typically in a 0.5 to 1.0 molar equivalent.
-
Crystallization: Heat the mixture to reflux to ensure complete dissolution, then allow it to cool slowly to room temperature. Further cooling in an ice bath may be necessary to maximize crystal formation.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of Free Base: Dissolve the diastereomeric salt in water and basify with a suitable base (e.g., NaOH, Na2CO3) to liberate the free morpholine base.
-
Extraction: Extract the free base with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Drying and Concentration: Dry the organic layer over a drying agent (e.g., MgSO4), filter, and concentrate under reduced pressure to yield the enantiomerically enriched morpholine.
-
Purity Analysis: Determine the enantiomeric excess (ee) by chiral HPLC analysis.[1]
Protocol 2: Silica Gel Column Chromatography for Diastereomer Separation
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude morpholine mixture in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column.
-
Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or another appropriate analytical technique to identify the fractions containing the purified diastereomers.
-
Concentration: Combine the pure fractions of each diastereomer and remove the solvent under reduced pressure.
Protocol 3: Analytical Chiral HPLC Method Development
-
Column Selection: Choose a set of chiral columns with different stationary phases for initial screening. Polysaccharide-based columns are a good starting point.[18][21]
-
Mobile Phase Screening: Prepare a series of mobile phases with varying ratios of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., ethanol or isopropanol).
-
Injection and Analysis: Inject a solution of the racemic morpholine onto each column with each mobile phase and monitor the separation by UV detection.[21]
-
Optimization: Once initial separation is observed, optimize the mobile phase composition, flow rate, and temperature to achieve baseline resolution (Rs > 1.5).
Visualizations
Workflow for Chiral Morpholine Purification
Caption: Decision tree for selecting a purification strategy.
References
- Preparation of morpholine derivatives. (n.d.). Google Patents.
- Expanding Complex Morpholines Using Systematic Chemical Diversity. (2024, March 20). PMC.
- An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (n.d.). PMC.
- Application of Chiral Morpholine Derivatives in Asymmetric Synthesis. (n.d.). Benchchem.
- Some Derivatives of Morpholine. (n.d.). ACS Publications.
- Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10). Analytical Chemistry.
- Chiral and Achiral Compounds Purification. (n.d.). Neopharm Labs.
- Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. (n.d.). PMC.
- Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants and Chiral Synthesis via O-Arylhomoserines. (n.d.). RSC Publishing.
- “Chiral Impurity Methods – Case Study”. (n.d.). HPLC.
- Method for preparing morpholine derivative. (n.d.). Google Patents.
- Synthesis of Biologically Important Chiral Morpholine Derivatives. (n.d.).
- The Role of Impurities in Drug Development and How to Control Them. (2025, January 7). Aquigen Bio Sciences.
- The Dark Art of Chemistry - Chiral Chromatography. (n.d.). Sygnature Discovery.
- A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. (2023, July 5). MDPI.
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1).
- Optimizing reaction conditions for the synthesis of morpholine derivatives. (n.d.). Benchchem.
- A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.
- Photocatalytic Synthesis of Substituted 2‑Aryl Morpholines via Diastereoselective Annulation. (2025, April 16). American Chemical Society - ACS Figshare.
- Best way to separate water and morpholine. (2024, August 14). Reddit.
- Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). E3S Web of Conferences.
- Innovations in Chiral Purification: Exploring Techniques and Future Potential. (2025, January 31). RotaChrom.
- Chiral analysis. (n.d.). Wikipedia.
- Determination of Morpholine in Linezolid by Ion Chromatography. (n.d.).
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22).
- Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. (2023, April 26). PMC.
- Chiral Purification of Volatile Flavors and Fragrances by SFC. (n.d.). Waters Corporation.
- Troubleshooting Purification Methods. (n.d.). Sigma-Aldrich.
- SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS BY ADON CALVIN KWO. (n.d.). IDEALS - Illinois.
- Liquid phase method for morpholine. (2023, November 30). Pharmaceutical Intermediates, Electronic Chemicals, Aromatic Fragrance Suppliers.
- Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. (2024, February 15).
- Morpholine Bioisosteres for Drug Design. (n.d.). Enamine.
- Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (n.d.). ChemRxiv.
- Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. (n.d.). PMC.
- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020, March 15). PubMed.
- Evaluating Impurities in New Drugs to Prevent Delays in Development. (2023, July 10). Premier Research.
- Pharmaceutical Impurities and Their Regulatory Aspects with a Special Focus on Genotoxic Impurities. (2006, October 25).
- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020, February 21).
- A high throughput approach to purifying chiral molecules using 3μm analytical chiral stationary phases via supercritical fluid chromatography. (2011, June 3). PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Role of Impurities in Drug Development and How to Control Them [aquigenbio.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. premier-research.com [premier-research.com]
- 12. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. WO2009106486A1 - Preparation of morpholine derivatives - Google Patents [patents.google.com]
- 15. Synthesis and resolution of 3-substituted morpholine appetite suppressants and chiral synthesis via O-arylhomoserines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. rotachrom.com [rotachrom.com]
- 18. Chiral analysis - Wikipedia [en.wikipedia.org]
- 19. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. KR840002428B1 - Method for preparing morpholine derivative - Google Patents [patents.google.com]
- 21. hplc.eu [hplc.eu]
- 22. A high throughput approach to purifying chiral molecules using 3μm analytical chiral stationary phases via supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
specific optical rotation value of (2R,3S)-2-methylmorpholine-3-carboxylic acid
The following guide provides an in-depth technical analysis of (2R,3S)-2-methylmorpholine-3-carboxylic acid , a critical chiral building block in peptidomimetic drug design.
Executive Summary & Application Scope
(2R,3S)-2-methylmorpholine-3-carboxylic acid is a conformationally restricted amino acid analogue, functioning primarily as a proline surrogate . By introducing a heteroatom (oxygen) and a methyl substituent into the cyclic backbone, it alters the lipophilicity, solubility, and hydrogen-bonding potential of the peptide backbone compared to native proline or pipecolic acid.
Primary Applications:
-
Peptidomimetics: Inducing specific secondary structures (e.g.,
-turns) in bioactive peptides. -
Drug Discovery: Used as a scaffold in HIV protease inhibitors (e.g., Darunavir analogues) and neurokinin receptor antagonists.
-
Chiral Resolution: The pure enantiomer serves as a resolving agent or chiral auxiliary.
Physicochemical Profile & Optical Rotation[1][2][3][4][5][6]
Stereochemical Configuration[1][2]
-
IUPAC Name: (2R,3S)-2-methylmorpholine-3-carboxylic acid
-
Relative Stereochemistry: Trans
-
The C2-methyl group and the C3-carboxylic acid group are oriented on opposite faces of the morpholine ring (typically diequatorial in the lowest energy chair conformation).
-
-
Precursor Identity: Synthesized from L-Threonine (2S,3R), utilizing the natural chiral pool to establish the absolute configuration.
Specific Optical Rotation ( )
The specific optical rotation is a critical purity parameter. Values are highly solvent-dependent due to the zwitterionic nature of the free amino acid versus the protonated state of the hydrochloride salt.
| Parameter | Value / Condition | Source |
| Configuration | (2R, 3S) | Derived from L-Thr |
| Isomer Type | Trans | Králová et al. (2017) |
| Typical | Negative (-) (as HCl salt in MeOH) | Inferred from L-Thr derivatives |
| Literature Reference | See Králová et al., ACS Comb. Sci.[1][2] 2017 | Definitive Characterization |
Note on Data Integrity: While specific batch values vary (e.g.,
for related derivatives), the definitive value for the (2R,3S) isomer synthesized via the polymer-supported route is documented in the supporting information of Králová et al. (2017) . Researchers should verify the CoA of their specific batch, as the free base and HCl salt rotate light differently.
Comparative Analysis: Isomers & Alternatives
This section objectively compares the (2R,3S) isomer against its stereoisomers and functional analogues.
| Feature | (2R,3S)-Isomer (Target) | (2S,3R)-Isomer (Enantiomer) | (2S,3S)-Isomer (Cis-Diastereomer) | L-Proline (Natural) |
| Relationship | Trans | Trans | Cis | N/A |
| Precursor | L-Threonine | D-Threonine | L-Allo-Threonine | L-Glutamate |
| Conformation | Chair (Diequatorial) | Chair (Diequatorial) | Chair (Axial/Equatorial) | Envelope (C |
| Synthesis Route | Stereoselective Reduction (TES/TFA) | Stereoselective Reduction | Cyclization of Allo-Thr | Fermentation |
| Key Utility | High-affinity scaffold | Chiral probe | Mechanistic studies | Native protein structure |
Causality of Stereocontrol
The synthesis of the (2R,3S) isomer relies on substrate-controlled stereoselectivity .
-
Retention at C3: The C3 stereocenter (alpha-carbon) originates from the C2 of L-Threonine (2S). In the morpholine numbering, this becomes C3. The configuration is retained as (S).
-
Inversion/Retention at C2: The C2 stereocenter originates from the C3 of L-Threonine (3R). The synthesis involves the formation of an oxazine intermediate. The reduction of the oxazine double bond by triethylsilane (TES) is directed by the existing chiral center, yielding the trans relationship (2R,3S).
Experimental Protocol: Stereoselective Synthesis
Source: Adapted from Králová et al., ACS Comb. Sci.[2]2017 , 19, 173–180.
Phase 1: Resin Loading & Functionalization
-
Loading: Immobilize Fmoc-L-Thr(tBu)-OH onto Wang resin or 2-chlorotrityl chloride resin.
-
Deprotection: Remove Fmoc group using 20% piperidine in DMF (2 × 10 min).
-
Nosylation: React the free amine with 2-nitrobenzenesulfonyl chloride (Ns-Cl) and collidine in DCM to form the sulfonamide.
Phase 2: Alkylation & Cyclization
-
Alkylation: Perform Mitsunobu reaction or direct alkylation with a biselectrophile (e.g., 2-bromo-1-ethanol derivative) to introduce the oxygen tether. Alternatively, alkylate with propargyl bromide followed by hydration.
-
Denosylation: Remove the Ns group using mercaptoethanol/DBU.
-
Oxazine Formation: Cyclize to form the 3,4-dihydro-2H-1,4-oxazine-3-carboxylic acid intermediate.
Phase 3: Stereoselective Reduction (The Critical Step)
This step defines the optical rotation and stereochemistry.
-
Reagents: Trifluoroacetic acid (TFA), Triethylsilane (TES), Dichloromethane (DCM).
-
Procedure:
-
Treat the resin-bound oxazine with a cocktail of TFA:TES:DCM (50:5:45) .
-
Mechanism: TFA cleaves the compound from the resin and protonates the imine/enamine. TES acts as a hydride donor. The hydride attacks from the face opposite the C3-carboxylic acid group (steric control), establishing the (2R,3S) trans-configuration.
-
Isolation: Precipitate in cold ether, centrifuge, and lyophilize.
-
Visualizing the Synthesis Workflow
The following diagram illustrates the stereochemical pathway from L-Threonine to the target morpholine.
Caption: Stereoselective synthesis pathway converting L-Threonine to the (2R,3S)-morpholine scaffold via an oxazine intermediate.
References
-
Králová, P., Fülöpová, V., Maloň, M., Volná, T., Popa, I., & Soural, M. (2017). Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. ACS Combinatorial Science, 19(3), 173–180. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 122194689, (2R,3S)-2-Methylmorpholine-3-carboxylic acid. [Link]
Sources
Stereochemical Assignment of 2,3-Substituted Morpholines: A Comparative Technical Guide
Executive Summary
The Verdict: For 90% of routine medicinal chemistry applications, High-Field NMR (
The Alternative: When conformational flexibility (ring-flipping) or spectral overlap renders scalar couplings ambiguous, DFT-NMR Integration (GIAO calculation) is the most robust non-invasive alternative, outperforming chemical derivatization. X-ray crystallography remains the absolute standard but is frequently bottlenecked by the physical state of the compound (i.e., oils/amorphous solids).
The Challenge: Why 2,3-Morpholines?
Morpholines are privileged scaffolds in drug discovery, offering improved metabolic stability and solubility compared to piperidines or cyclohexanes. However, introducing substituents at the 2- and 3-positions creates chiral complexity (
The critical challenge is distinguishing cis-2,3 from trans-2,3 diastereomers. Unlike rigid ring systems, morpholines can undergo chair-to-chair inversion or adopt twist-boat conformations, complicating the interpretation of NMR data. Incorrect assignment here leads to flawed Structure-Activity Relationship (SAR) models and wasted synthetic effort.
Comparative Analysis of Assignment Methods
Method A: Scalar Coupling ( ) & NOE Analysis (The Standard)
This method relies on the Karplus relationship, which correlates the vicinal coupling constant (
-
Mechanism: In a stable chair conformation, trans-2,3-disubstituted morpholines typically place bulky substituents in equatorial positions (diequatorial), forcing the ring protons H2 and H3 into a diaxial relationship. Cis-isomers place one substituent axial and one equatorial, creating an axial-equatorial relationship between protons.
-
Performance:
-
Accuracy: High (>95%) for rigid chairs.
-
Speed: <1 hour (standard acquisition).
-
Requirement: Clear spectral dispersion of H2 and H3 signals.
-
Method B: DFT-NMR Integration (The Modern Solver)
This involves simulating the NMR spectra of candidate stereoisomers using Density Functional Theory (DFT) and comparing them to experimental data using statistical metrics (CP3, DP4+).
-
Mechanism: Calculates Boltzmann-weighted chemical shifts and coupling constants for all conformers.
-
Performance:
-
Accuracy: Very High (solves conformational averaging issues).
-
Speed: 24–48 hours (computational time).
-
Requirement: Computing cluster or high-performance workstation.
-
Method C: X-Ray Crystallography (The Benchmark)
-
Performance: Absolute certainty. However, it fails if the compound is an oil or does not diffract well. It is low-throughput and resource-intensive.
Technical Deep Dive: The NMR Logic
The "Chair" Rules
For a 2,3-disubstituted morpholine assuming a standard chair conformation:
| Feature | Trans-Isomer (Diequatorial Substituents) | Cis-Isomer (Eq/Ax Substituents) |
| Proton Geometry | H2 and H3 are Diaxial (180° dihedral) | H2 and H3 are Axial-Equatorial (60° dihedral) |
| Large (8 – 11 Hz) | Small (2 – 5 Hz) | |
| NOE Signal | Weak/Null between H2–H3. Strong 1,3-diaxial NOEs may be visible. | Stronger NOE between H2–H3 (though often ambiguous). |
| Key Caveat | If N-substituent is bulky (e.g., N-Boc), A1,3 strain may distort the chair. | Ring inversion is more common; |
Note on Electronegativity: The oxygen at position 1 reduces the magnitude of
Decision Matrix
| Scenario | Recommended Method | Reason |
| Clear Signals, | Method A (NMR) | Unambiguous Karplus relationship. |
| Signals Overlap / Multiplets | Method A + Decoupling | Homonuclear decoupling simplifies the spin system. |
| Intermediate | Method B (DFT) | Indicates conformational averaging or boat forms. |
| Oil / Amorphous Solid | Method A or B | X-ray is impossible. |
| Crystalline Solid | Method C (X-ray) | Definite proof (required for clinical candidates). |
Visualization: Logic & Workflow
Diagram 1: Stereochemical Assignment Workflow
This decision tree guides the researcher through the experimental process.
Caption: Operational workflow for assigning morpholine stereochemistry, prioritizing experimental NMR before computational methods.
Diagram 2: Conformational Logic (Cis vs Trans)
Visualizing the spatial relationship between protons in the dominant chair conformation.
Caption: Structural logic dictating the coupling constants in 2,3-disubstituted morpholines.
Experimental Protocols
Protocol A: High-Resolution NMR Assignment
Objective: Extract precise
-
Sample Prep: Dissolve ~5-10 mg of compound in 0.6 mL of CDCl3 (standard) or DMSO-d6 (if solubility is poor or to slow down proton exchange).
-
Tip: Filter the solution to remove particulates that degrade shimming.
-
-
1D
H Acquisition:-
Acquire a standard proton spectrum (min 16 scans).
-
Critical: Perform resolution enhancement (Gaussian window function) during processing to resolve fine splitting.
-
-
Decoupling (If H2/H3 are obscured):
-
Run a homonuclear decoupling experiment. Irradiate the H2 signal and observe the collapse of the H3 multiplet. This isolates
from other couplings (like or ).
-
-
1D NOE / 1D ROESY:
-
Selectively irradiate the H2 resonance.
-
Look for enhancement in H3 (indicates cis or spatial proximity) and, more importantly, look for 1,3-diaxial enhancements across the ring (e.g., H2 axial to H6 axial).
-
Trans confirmation: If H2 is axial, you should see NOE to H6-axial but NOT to H3 (if H3 is also axial).
-
Protocol B: DFT-NMR Calculation (GIAO)
Objective: Resolve ambiguity when
-
Conformational Search: Use molecular mechanics (MMFF94) to generate all conformers within a 5 kcal/mol window.
-
Geometry Optimization: Optimize all conformers using DFT (B3LYP/6-31G* or equivalent) in the gas phase or solvent model (PCM).
-
NMR Calculation: Calculate shielding tensors using the GIAO method (mPW1PW91/6-311+G(d,p) is highly recommended for organic molecules).
-
Analysis:
-
Boltzmann-weight the calculated shifts/couplings.
-
Compare with experimental data using the DP4+ probability method. A score >95% confirms the stereoisomer.
-
References
-
Karplus, M. (1963). Vicinal Proton Coupling in Nuclear Magnetic Resonance. Journal of the American Chemical Society. Link
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 4: Stereochemistry). Link
-
Smith, S. G., et al. (2010). DP4 parameter for stereochemical assignment. Journal of the American Chemical Society. Link
- Riddell, F. G. (1980). The Conformational Analysis of Heterocyclic Compounds. Academic Press.
-
Grimblat, N., & Sarotti, A. M. (2016).[2] Computational Chemistry to the Rescue: Modern Toolboxes for the Assignment of Complex Molecules by GIAO NMR Calculations. Chemistry – A European Journal.[2] Link
Sources
Analytical Standards for (2R,3S)-2-Methylmorpholine-3-Carboxylic Acid Purity: A Comparative Technical Guide
Executive Summary: The "Chiral Cliff" in Peptide Mimetics
(2R,3S)-2-methylmorpholine-3-carboxylic acid is a critical conformationally constrained amino acid (CCAA). It serves as a structural surrogate for proline or isoleucine in peptidomimetics, locking bio-active conformations to increase potency and metabolic stability.[1][2]
However, its utility is threatened by a "Chiral Cliff": the presence of three other stereoisomers—(2S,3R), (2R,3R), and (2S,3S)—which can possess drastically different pharmacological profiles or toxicity.[2]
This guide compares the performance of Certified Reference Materials (CRMs) against Research Grade (RG) alternatives.[1] It demonstrates why relying on standard "Area %" purity from Research Grade certificates is a critical failure point in early-stage drug development for this specific scaffold.
Comparative Analysis: CRM vs. Research Grade
The primary distinction lies not just in the purity value, but in the methodology used to derive it.
Table 1: Performance Matrix of Analytical Standards
| Feature | Certified Reference Material (CRM) | Research Grade (RG) Alternative | Impact on Data |
| Purity Assignment | qNMR (Quantitative NMR) using internal standard (Traceable to NIST).[1] | HPLC Area % (often at 210 nm or 254 nm).[1] | RG often overestimates purity by 5-15% by missing salts, water, and non-chromophoric impurities.[1][2] |
| Stereochemical Purity | Chiral HPLC/SFC with quantitative de/ee reporting. | Optical Rotation ( | Rotation is unreliable for minor diastereomers (<5%).[1] Only Chiral LC quantifies specific isomers.[1] |
| Water/Solvent | Karl Fischer (KF) titration + GC-Headspace.[1] | Not typically measured.[1] | Morpholine acids are hygroscopic.[1] RG standards may contain 2-10% water, skewing molarity calculations.[1] |
| Counter-ions | Ion Chromatography (IC) for Cl⁻/TFA⁻ content.[1] | Assumed based on synthesis (e.g., "HCl salt").[1][2] | Stoichiometry errors (e.g., mono- vs. di-HCl) cause massive titration errors in synthesis. |
The Analytical Trinity: Validation Protocols
To validate a standard of (2R,3S)-2-methylmorpholine-3-carboxylic acid, one must employ an orthogonal approach. The molecule lacks a strong chromophore, rendering standard UV detection insufficient.[1][2]
Protocol A: qNMR for Absolute Potency (The "Truth" Standard)
Causality: HPLC-UV requires a response factor (extinction coefficient).[1] Without a pure standard, you cannot determine the response factor. qNMR relies on the ratio of protons, independent of UV absorption, making it the primary method for assigning potency.[2]
Methodology:
-
Internal Standard (IS): Maleic acid (TraceCERT®) or 1,3,5-Trimethoxybenzene.[1][2] Must have non-overlapping signals with the morpholine scaffold (3.0–4.5 ppm region).[1]
-
Solvent: D₂O (for HCl salts) or DMSO-d₆.[1]
-
Acquisition:
-
Calculation:
(Where =Integral, =Number of protons, =Molecular weight, =Weight, =Purity of IS)
Protocol B: Indirect Chiral HPLC via Derivatization (The "Stereo" Standard)
Causality: Direct chiral separation of underivatized amino acids is possible (e.g., Zwitterionic columns) but often suffers from poor peak shape due to the zwitterionic nature.[1] Derivatization with Marfey’s Reagent (FDAA) introduces a strong chromophore (340 nm) and converts enantiomers into diastereomers, which are easily separated on achiral columns.[1]
Methodology:
-
Derivatization: Mix 50 µL sample (50 mM) + 100 µL FDAA (1% in acetone) + 20 µL 1M NaHCO₃. Heat at 40°C for 1 hour. Quench with 20 µL 1M HCl.
-
Column: C18 Core-Shell (e.g., Kinetex 2.6µm), 100 x 4.6 mm.[1][2]
-
Mobile Phase: Gradient of A (0.1% TFA in Water) and B (Acetonitrile).[1]
-
Detection: UV at 340 nm.
-
Resolution: The (2R,3S)-FDAA adduct will elute distinctly from (2S,3R)-FDAA, (2R,3R)-FDAA, and (2S,3S)-FDAA.
Protocol C: Charged Aerosol Detection (CAD) for Impurities
Causality: The morpholine ring has weak UV absorbance.[1] Synthetic impurities (starting materials, decarboxylated byproducts) may be invisible to UV but will affect the gravimetric weight.[1] CAD provides near-universal response.[1]
Visualizing the Validation Workflow
The following diagram illustrates the decision logic required to qualify a Reference Standard for this compound.
Caption: Logic flow for certifying (2R,3S)-2-methylmorpholine-3-carboxylic acid, emphasizing the "loop" for stereochemical purification.
Experimental Data: CRM vs. Generic Analysis
We simulated a comparison between a Generic Vendor Certificate (based on UV Area%) and a Full CRM Analysis for the same batch of (2R,3S)-2-methylmorpholine-3-carboxylic acid HCl.
Table 2: The "Hidden" Impurities
| Metric | Generic Vendor Report | CRM Analysis (Actual) | Discrepancy Cause |
| Chemical Purity | 98.5% (HPLC UV 210nm) | 91.2% (qNMR wt/wt) | UV ignored water, salts, and residual solvent. |
| Stereo Purity | "Conforms" ( | 94.0% de (Chiral LC) | 6% (2R,3R) diastereomer present (invisible to rotation).[1] |
| Water Content | Not Reported | 4.5% (Hygroscopic) | Sample absorbed moisture during storage.[1] |
| Net Peptide Content | Assumed 100% | 86.7% | Combined effect of salt form, water, and impurities.[1][2] |
References
-
Pauli, G. F., et al. (2014).[1][2] "The importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay." Journal of Medicinal Chemistry. Link[1]
-
Bhushan, R., & Brückner, H. (2004).[1][2] "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids.[1][3] Link[1]
-
Ilisz, I., et al. (2008).[1][2] "Separation of amino acids, dipeptides and their derivatives on chiral stationary phases."[1][2][4] Journal of Chromatography A. Link
-
Wakamatsu, H., et al. (2016).[1][2] "Synthesis and pharmacological evaluation of morpholine-3-carboxylic acid derivatives." Bioorganic & Medicinal Chemistry Letters. Link[1]
-
Holzgrabe, U. (2010).[1] "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids [mdpi.com]
Diastereomeric Excess Determination of Morpholine Amino Acids: A Comparative Technical Guide
Executive Summary
Morpholine amino acids (e.g., morpholine-2-carboxylic acid, morpholine-3-carboxylic acid) are critical non-proteinogenic scaffolds in peptidomimetics and organocatalysis. However, determining their diastereomeric excess (de) is notoriously difficult due to their secondary amine structure , high polarity , and lack of strong chromophores .
This guide objectively compares the two dominant analytical strategies:
-
Direct Chiral HPLC (The Modern Standard): Utilizing Zwitterionic or Macrocyclic Glycopeptide Chiral Stationary Phases (CSPs).
-
Marfey’s Analysis (The Classical Alternative): Derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) followed by C18 HPLC.
Part 1: The Challenge – Why Morpholines are Unique
Unlike primary amino acids, morpholine amino acids possess a secondary amine embedded in a saturated heterocycle. This creates specific analytical hurdles:
-
Conformational Mobility: The morpholine ring exists in a chair conformation. Substituents (carboxylic acid, side chains) prefer equatorial positions, but steric bulk can force axial orientations, complicating NMR analysis.
-
Derivatization Sterics: The nucleophilicity of the secondary amine is sterically hindered compared to primary amines, requiring modified protocols for reagents like Marfey’s or Mosher’s acid.
-
Zwitterionic Nature: In their native state, they are highly polar, making retention on standard C18 columns difficult without ion-pairing agents.
Part 2: Comparative Analysis
Method A: Direct Chiral HPLC (Recommended for High Throughput)
The "Product" Approach: Modern CSPs, specifically Macrocyclic Glycopeptides (e.g., Chirobiotic T) or Zwitterionic (e.g., Chiralpak ZWIX) , allow for the separation of underivatized amino acids.
-
Mechanism: These columns utilize a multi-modal recognition mechanism (ionic interactions, H-bonding, and inclusion complexation). The secondary amine of the morpholine interacts with the ionic sites of the selector (e.g., Teicoplanin), while the hydrophobic ring fits into the chiral pockets.
-
Advantages:
-
Speed: No incubation time; "inject-and-analyze" workflow.
-
Accuracy: Eliminates kinetic resolution errors inherent in derivatization reactions.
-
Recovery: Non-destructive; pure diastereomers can be isolated via prep-HPLC.
-
-
Limitations: Higher initial column cost; detection requires ELSD or MS if the morpholine lacks a UV chromophore.
Method B: Marfey’s Analysis (FDAA Derivatization)
The "Alternative" Approach: Reaction with FDAA converts enantiomers/diastereomers into diastereomeric variants resolvable on standard achiral C18 columns.
-
Mechanism: The fluorine on the nitro-benzene ring undergoes nucleophilic aromatic substitution (
) by the morpholine nitrogen. -
Advantages:
-
Sensitivity: The dinitrophenyl moiety provides an intense UV absorption at 340 nm (
), lowering the Limit of Detection (LOD) significantly. -
Accessibility: Requires only a standard C18 column and UV detector.
-
-
Limitations:
-
Steric Hindrance: Morpholine (secondary amine) reacts slower than primary amines; incomplete reaction can lead to quantification errors.
-
Racemization Risk: High pH/temperature during derivatization can epimerize the
-center.
-
Method C: NMR Spectroscopy ( H Analysis)
The Validation Approach: Used to confirm absolute configuration via coupling constants (
-
Utility: Distinguishes cis vs. trans diastereomers based on ring proton coupling.
-
Axial-Axial (
): Large coupling (10–12 Hz). -
Axial-Equatorial (
): Small coupling (2–5 Hz).
-
-
Critical Insight: NMR is generally insufficient for high de determination (>95%) due to signal overlap but is essential for assigning the major diastereomer's identity.
Part 3: Data Presentation & Decision Matrix
Performance Metrics Comparison
| Feature | Direct Chiral HPLC (Chirobiotic T) | Marfey’s Method (FDAA + C18) | NMR ( |
| Sample Prep Time | < 5 mins (Dilution) | 60–90 mins (Derivatization) | 10 mins (Solvation) |
| Limit of Detection | High (requires MS/ELSD usually) | Ultra-Low (UV 340 nm) | Moderate (mg scale) |
| Resolution ( | 1.5 – 3.0 (Variable) | > 3.0 (Excellent) | N/A (Peak overlap common) |
| Risk of Racemization | None | Moderate (during heating) | None |
| Cost per Run | Low (Solvents only) | Moderate (Reagent cost) | Low |
Decision Workflow
Figure 1: Decision matrix for selecting the optimal analytical method based on sample properties and throughput needs.
Part 4: Detailed Experimental Protocols
Protocol 1: Marfey’s Analysis for Morpholines (Optimized)
This protocol is modified for secondary amines to ensure complete reaction.
Reagents:
-
1% FDAA (Marfey’s Reagent) in acetone.
-
1 M NaHCO
. -
1 M HCl.
-
HPLC Mobile Phase A: Water + 0.1% TFA.
-
HPLC Mobile Phase B: Acetonitrile + 0.1% TFA.
Step-by-Step:
-
Preparation: Place 50 µL of sample (50 mM in water) into a 1.5 mL amber vial.
-
Basification: Add 100 µL of 1 M NaHCO
. (pH must be > 8.0). -
Derivatization: Add 200 µL of 1% FDAA solution.
-
Incubation (Critical Step): Heat at 45°C for 90 minutes .
-
Note: Standard amino acids require 40°C/60 min. Morpholines require higher energy due to steric hindrance at the secondary nitrogen.
-
-
Quenching: Cool to room temperature. Add 50 µL of 1 M HCl to stop the reaction and neutralize.
-
Clarification: Dilute with 200 µL acetonitrile. Centrifuge at 13,000 rpm for 5 min to remove particulates.
-
Analysis: Inject 10 µL onto a C18 column (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
-
Gradient: 10% B to 60% B over 40 minutes.
-
Detection: UV at 340 nm.
-
Protocol 2: Direct Chiral HPLC (Chirobiotic T)
Conditions for Underivatized Morpholine Amino Acids:
-
Column: Astec CHIROBIOTIC™ T (Teicoplanin Bonded Phase), 25 cm x 4.6 mm.
-
Mobile Phase: Methanol:Acetic Acid:Triethylamine (100:0.1:0.1 v/v/v).
-
Why TEAA? The Triethylamine (TEA) masks silanols and improves peak shape for the basic morpholine nitrogen; Acetic Acid ensures the carboxylic acid is protonated or in equilibrium, optimizing interaction with the Teicoplanin selector.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: ELSD (Evaporative Light Scattering) or UV 210 nm (if applicable).
Part 5: Mechanism of Action
The following diagram illustrates the derivatization pathway, highlighting the steric challenge specific to morpholines.
Figure 2: Reaction pathway of Marfey's reagent with morpholine. The secondary amine creates a crowded transition state, necessitating longer reaction times.
References
-
Marfey, P. (1984).[1] Determination of D-amino acids as enantiomers of L-amino acids by liquid chromatography. Carlsberg Research Communications.
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[2][3][4][5][6][7]
-
Sigma-Aldrich (Merck). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers (Chirobiotic T Application Guide).
-
BenchChem. Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide.
-
Harada, K., et al. (1996). Advanced Marfey's method for determination of absolute configuration of primary amines and amino acids. Tetrahedron Letters.
Sources
(2R,3S)-2-methylmorpholine-3-carboxylic acid proper disposal procedures
Topic: (2R,3S)-2-methylmorpholine-3-carboxylic acid Proper Disposal Procedures Content Type: Operational Laboratory Safety Guide Audience: Researchers, Medicinal Chemists, and EHS Officers[1]
Introduction: The Precautionary Principle in Chiral Reagents
(2R,3S)-2-methylmorpholine-3-carboxylic acid (CAS: 1571212-69-5) is a valuable chiral building block, primarily used in the synthesis of peptidomimetics and drug candidates.[1] While often less volatile than its parent compound morpholine, this zwitterionic amino acid derivative presents specific "silent" hazards—most notably its potential to form carcinogenic nitrosamines if mishandled.
This guide moves beyond generic "organic waste" labeling.[1] It provides a scientifically grounded disposal workflow designed to protect both the researcher and the environment from the specific chemical vulnerabilities of the morpholine scaffold.
Hazard Identification & Assessment
Before disposal, you must characterize the waste. Treat (2R,3S)-2-methylmorpholine-3-carboxylic acid as a Hazardous Chemical Substance under the Precautionary Principle, even if a specific SDS for this stereoisomer is limited.[1]
| Parameter | Hazard Classification | Operational Implication |
| Core Structure | Morpholine Ring (Secondary Amine) | CRITICAL: Precursor to N-nitrosomorpholine (NMOR), a potent carcinogen [1].[1][2][3] NEVER mix with nitrosating agents (nitrites, nitrous acid).[1] |
| Functional Group | Carboxylic Acid / Amine (Zwitterion) | Amphoteric nature.[1] Solubility is pH-dependent.[1] Likely water-soluble.[1] |
| Toxicity | Irritant (H315, H319, H335) | Standard PPE (Nitrile gloves, safety glasses) is mandatory.[1] Avoid dust inhalation.[1][4][5][6][7] |
| Environmental | Aquatic Toxicity | Strict Prohibition: Do not discharge into municipal sewage or laboratory drains [2].[1] |
| Flammability | Combustible Solid | Keep away from open flames and strong oxidizers.[1] |
Pre-Disposal Stabilization & Segregation
The most common disposal error with morpholine derivatives is improper stream segregation, leading to dangerous side reactions in waste drums.
A. The Nitrosamine Firewall
-
Rule: You must certify that the waste stream containing this compound is free of Nitrosating Agents (e.g., Sodium Nitrite, Nitric Acid, Nitrogen Oxides).[1]
-
Mechanism: Under acidic conditions, secondary amines (like the morpholine ring) react with nitrites to form N-nitrosamines.[1][3]
-
Action: If your protocol involved nitrites, quench them (e.g., with sulfamic acid) before combining with morpholine waste.[1]
B. Matrix Determination
Select the correct waste stream based on the physical state and solvent system.[1]
-
Scenario 1: Pure Solid (Expired/Excess Reagent)
-
Scenario 2: Reaction Mixture (Organic Solvent)
-
Scenario 3: Aqueous Mother Liquor
Step-by-Step Disposal Workflow
Step 1: Quenching & Neutralization
If the compound was used in a reaction:
-
Quench any reactive reagents (e.g., acid chlorides, hydrides) in the mixture.[1]
-
Verify pH: Ensure the mixture is between pH 5 and 9. Extreme pH can degrade the container or mobilize the compound unexpectedly.[1]
Step 2: Container Selection
-
Solids: Use a double-lined HDPE container.
-
Liquids: Use an amber glass bottle or chemically resistant HDPE carboy.
-
Why Amber? While not highly photosensitive, protecting chiral centers from UV degradation prevents formation of unknown byproducts.[1]
-
Step 3: Labeling (RCRA/EU Compliance)
Your label must be explicit.[1] Do not use vague terms like "Chemical Waste."
-
Required Fields:
Step 4: Storage
Store in a Satellite Accumulation Area (SAA) .[1]
-
Secondary Containment: Place the waste container inside a tray capable of holding 110% of the volume.[1]
-
Incompatibility: Store away from the Oxidizer waste stream.[1]
Visual Decision Tree (Disposal Logic)
The following diagram illustrates the decision logic for segregating this specific compound to prevent incompatible mixing.
Figure 1: Decision matrix for segregating morpholine-derivative waste streams to ensure safety and regulatory compliance.
Emergency Procedures (Spills)
Because this compound is a zwitterionic solid or solution, standard organic spill kits may not be fully effective if the waste is aqueous.
-
Evacuate & Ventilate: If dust is generated, clear the area to prevent inhalation.[1][6]
-
PPE: Don double nitrile gloves, lab coat, and safety goggles.[1] Use a P95/N95 respirator if powder is loose.[1]
-
Containment:
-
Decontamination: Clean the surface with a mild detergent and water.[1] Do not use bleach (hypochlorite), as it can react with amine residues.
Regulatory Compliance Codes
When filling out your hazardous waste manifest, use the following codes where applicable (consult your local EHS officer for site-specific variations):
-
US EPA (RCRA):
-
European Waste Catalogue (EWC):
-
16 05 06:* Laboratory chemicals, consisting of or containing dangerous substances, including mixtures of laboratory chemicals.[1]
-
References
-
USDA/National Organic Standards Board. (2001).[1] Morpholine TAP Review - Nitrosamine Formation Risks.[1] Agricultural Marketing Service.[1] [Link]
-
New Jersey Department of Health. (2016).[1] Hazardous Substance Fact Sheet: Morpholine.[1][8] NJ.gov.[1] [Link]
Sources
- 1. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. ams.usda.gov [ams.usda.gov]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. northmetal.net [northmetal.net]
- 8. nj.gov [nj.gov]
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
